molecular formula C13H10BrF B14024504 2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl

2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl

Cat. No.: B14024504
M. Wt: 265.12 g/mol
InChI Key: RYTGRRIOVMDCME-UHFFFAOYSA-N
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Description

2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl is a useful research compound. Its molecular formula is C13H10BrF and its molecular weight is 265.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H10BrF

Molecular Weight

265.12 g/mol

IUPAC Name

2-bromo-1-(4-fluorophenyl)-4-methylbenzene

InChI

InChI=1S/C13H10BrF/c1-9-2-7-12(13(14)8-9)10-3-5-11(15)6-4-10/h2-8H,1H3

InChI Key

RYTGRRIOVMDCME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(C=C2)F)Br

Origin of Product

United States

Foundational & Exploratory

Predictive Toxicology, Safe Handling, and Synthetic Applications of 2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Advanced Safety Data Guide

Executive Summary: The Strategic Value of the Biphenyl Scaffold

In modern drug discovery and materials science, halogenated biphenyls serve as privileged structural motifs. Specifically, 2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl is a highly versatile synthetic intermediate. The biphenyl core is a foundational scaffold found in numerous active pharmaceutical ingredients (APIs), including anti-inflammatory agents and angiotensin II receptor blockers[1].

However, the very features that make this compound synthetically valuable—its lipophilic aromatic rings and reactive halogen substituents—also dictate its toxicological profile. This guide transcends a standard 16-section Safety Data Sheet (SDS) by providing drug development professionals with the chemical rationale behind the compound's hazards, predictive toxicology, and field-proven protocols for its safe utilization in complex cross-coupling workflows.

Physicochemical Profiling & Predictive Toxicology

Understanding the causality behind a compound's hazard classification is critical for designing self-validating safety systems in the laboratory. The hazards of this compound are governed by the [2], which categorizes it primarily as an irritant.

The Chemical Rationale Behind the Hazards
  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The biphenyl core is highly lipophilic (high LogP), allowing the molecule to readily partition into and disrupt the lipid bilayers of the stratum corneum (skin) and corneal epithelium (eyes). Once integrated into the cellular membrane, the electron-withdrawing nature of the fluorine atom and the steric bulk of the bromine atom induce localized cellular stress and inflammatory cascades.

  • H335 (May cause respiratory irritation): If aerosolized or handled as a fine powder, the crystalline lattice can easily deposit in the upper respiratory tract. The halogenated surface of the microcrystals interacts with the mucosal lining, triggering acute irritation.

Metabolic Liabilities in Drug Design

For researchers utilizing this scaffold in API design, it is crucial to note its metabolic profile. The 4-methyl group is a classic site for Cytochrome P450 (CYP450) mediated benzylic oxidation, potentially leading to reactive quinone methide intermediates depending on further functionalization. The 4'-fluoro substitution, conversely, is a strategic metabolic block designed to prevent oxidative degradation at the para position, increasing the half-life of downstream drug candidates.

Quantitative Hazard & Property Data

To facilitate rapid risk assessment, the physicochemical and regulatory data are summarized below.

Property / Hazard CategoryData / ClassificationChemical & Safety Rationale
Chemical Formula C₁₃H₁₀BrFHalogenated aromatic hydrocarbon.
Molecular Weight 265.12 g/mol High mass contributes to solid state at room temperature.
Appearance White to off-white solidDust generation is the primary inhalation risk.
GHS Hazard Codes H315, H319, H335Lipophilicity drives membrane disruption and irritation.
Signal Word WARNING Requires standard laboratory containment (Fume Hood).
Primary PPE Nitrile Gloves (≥0.11 mm)Nitrile provides a sufficient barrier against lipophilic aromatics.
Storage Conditions 2-8°C, inert atmospherePrevents slow oxidative degradation and photolytic debromination.

Advanced Handling, Containment, & Emergency Response

Standard operating procedures (SOPs) must be treated as self-validating systems where every action has a verifiable safety outcome.

Containment Strategy

Due to the H335 (respiratory irritation) classification, this compound must never be handled on an open bench. Weighing and transfer must occur within a certified Class II Type A2 biological safety cabinet or a standard chemical fume hood with a face velocity of 80–100 fpm.

Spill Mitigation & Neutralization

In the event of a spill, sweeping the solid will generate hazardous aerosols.

  • Validation Check: Ensure the area is free of ignition sources, as halogenated organics can generate toxic hydrobromic acid (HBr) and hydrogen fluoride (HF) gases if combusted.

  • Action: Cover the spill with a damp, inert absorbent pad (to suppress dust) or carefully sweep using a dedicated anti-static brush into a sealed hazardous waste container.

  • Decontamination: Wash the affected surface with a highly polar organic solvent (e.g., isopropanol or acetone) followed by soap and water to ensure complete removal of the lipophilic residue.

HazardMitigation Exp Chemical Exposure (Skin/Eye/Inhalation) Assess Hazard Assessment (H315, H319, H335) Exp->Assess Spill Spill Scenario Exp->Spill PPE Containment & PPE (Fume Hood, Nitrile) Assess->PPE Safe Safe Operating State PPE->Safe Neut Neutralization & Cleanup (Inert Absorbent) Spill->Neut Neut->Safe

Logical pathway for hazard mitigation and exposure response.

Synthetic Workflows: Sterically Hindered Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as an electrophile in palladium-catalyzed cross-coupling reactions[3].

The Chemical Challenge: Steric Hindrance

The bromine atom is located at the 2-position (ortho to the biphenyl linkage). This creates a highly sterically congested environment. Standard catalysts like Pd(PPh₃)₄ often fail here because the bulky triphenylphosphine ligands clash with the ortho-biphenyl substituent during the oxidative addition and transmetalation steps.

Expertise & Experience: To overcome this, we utilize a catalyst with a larger bite angle or highly active Buchwald-type ligands (e.g., Pd(dppf)Cl₂ or Pd₂(dba)₃ with SPhos). These catalysts accommodate the steric bulk while accelerating the reductive elimination step.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring both high synthetic yield and stringent safety compliance.

Step 1: Reaction Setup & Reagent Loading

  • Action: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Safety Rationale: Loading dry powders before solvent addition minimizes the risk of splashing toxic palladium dust.

Step 2: Inert Atmosphere Establishment

  • Action: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times.

  • Validation Check: The absence of oxygen is critical; oxygen will irreversibly oxidize the Pd(0) active species to inactive Pd(II) complexes, halting the reaction and generating hazardous, unreacted chemical waste.

Step 3: Solvent Addition & Heating

  • Action: Inject a degassed mixture of Toluene/H₂O (4:1 ratio) via syringe. Heat the reaction mixture to 90°C using a precisely controlled oil bath or heating block.

  • Causality: The biphasic solvent system dissolves both the lipophilic biphenyl (Toluene) and the inorganic base (H₂O), facilitating the transmetalation step at the solvent interface.

Step 4: Monitoring & Safe Quenching

  • Action: Monitor the reaction via TLC or LC-MS. Upon consumption of the starting material (typically 4-6 hours), cool the flask to room temperature. Quench the reaction by slowly adding deionized water.

  • Safety Rationale: Cooling before quenching prevents the violent volatilization of toluene (flash point 4°C), mitigating inhalation and fire hazards.

Step 5: Purification & Heavy Metal Remediation

  • Action: Extract the aqueous layer with Ethyl Acetate (3x). Combine the organic layers and filter the mixture through a pad of Celite.

  • Validation Check: The Celite filtration is a mandatory safety step; it traps highly toxic, finely divided palladium black, preventing heavy metal contamination of the final API scaffold and protecting the operator during subsequent rotary evaporation.

SyntheticWorkflow SM This compound Reagents Add Boronic Acid, Pd Catalyst & Base SM->Reagents Inert Inert Atmosphere (Ar/N2 Purge) Reagents->Inert Rxn Cross-Coupling Reaction (Heat to 90°C) Inert->Rxn Quench Safe Quenching & Extraction Rxn->Quench Purify Celite Filtration & Chromatography Quench->Purify

Step-by-step synthetic workflow and safety integration.

References

  • Globally Harmonized System of Classification and Labelling of Chemicals (GHS), United Nations Economic Commission for Europe (UNECE). URL: [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates, The Journal of Organic Chemistry - ACS Publications. URL:[Link]

Sources

Melting point and boiling point of 2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of this compound

The biphenyl scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives are of particular importance. The introduction of fluorine, for instance, is a well-established strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity.[1][2][3] The judicious placement of fluorine can influence pKa, membrane permeability, and pharmacokinetic profiles, making fluorinated compounds highly valuable in the development of new therapeutics.[3][4]

This compound combines several key features:

  • A Biphenyl Core: Providing a semi-rigid backbone for constructing complex molecules.

  • Fluorine Substitution: Offering the benefits of enhanced metabolic stability and modulated electronic properties.

  • Bromine Substitution: Presenting a reactive handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions.[5]

  • Methyl Substitution: Influencing solubility and steric interactions.

The precise arrangement of these substituents dictates the molecule's three-dimensional shape, polarity, and ability to pack in a crystal lattice, which in turn governs its melting and boiling points. As this specific isomer (CAS No. 2404733-84-0) lacks documented phase transition data, this guide provides the necessary framework for its determination.[6]

Theoretical Framework: Predicting Phase Behavior from Molecular Structure

The melting and boiling points of a compound are direct reflections of the energy required to overcome the intermolecular forces holding its molecules together in the solid and liquid states, respectively.

Intermolecular Forces at Play

For this compound, the primary intermolecular forces are:

  • London Dispersion Forces: These are the most significant forces for nonpolar molecules and increase with molecular size and surface area. The large, electron-rich biphenyl system ensures these forces are substantial.[7]

  • Dipole-Dipole Interactions: The electronegative fluorine and bromine atoms create permanent dipoles in the molecule, leading to electrostatic attractions between molecules. The C-F bond is highly polarized, and while organochlorides often have slightly higher dipole moments than organofluorides due to bond length, the C-F bond's polarity is a key contributor.[2][7]

The Influence of Molecular Structure on Melting and Boiling Points
  • Molecular Weight: Generally, as molecular weight increases, so do the boiling and melting points due to stronger London dispersion forces.[7]

  • Branching and Surface Area: Increased branching tends to decrease the boiling point by reducing the molecule's surface area, which weakens van der Waals interactions. However, high degrees of branching can sometimes lead to more spherical, compact shapes that pack more efficiently into a crystal lattice, thereby increasing the melting point.[7]

  • Symmetry and Melting Point: The melting point is highly sensitive to how well a molecule fits into a crystal lattice. More symmetrical molecules tend to have higher melting points. For example, para-substituted dichlorobenzene has a significantly higher melting point than its ortho and meta isomers due to its superior packing efficiency.[7] The substitution pattern of this compound will determine its overall symmetry and thus profoundly impact its melting point.

  • Halogen Effects: The type of halogen influences both dispersion forces and polarity. Moving down the group from fluorine to bromine, the increasing number of electrons enhances polarizability and strengthens dispersion forces, which tends to increase boiling points.[8]

Estimating Properties Using Analogous Compounds

In the absence of direct data, we can infer properties from structurally similar molecules. This "read-across" approach is a foundational concept in chemoinformatics.[9]

CompoundCAS NumberMelting Point (°C)Boiling Point (°C)
4-Bromo-2-fluoro-1,1'-biphenyl41604-19-739 - 41175 @ 2 mmHg
4-Bromo-4'-fluoro-1,1'-biphenyl398-21-092.5 - 97.5Not available
2-Bromo-4-fluoro-1,1'-biphenyl53591-98-3Not availableNot available

Data compiled from various sources.[5][10][11][12]

From this data, we can hypothesize that the melting point of the target compound will be influenced by the specific positions of the bromo, fluoro, and methyl groups, which affect its overall symmetry and dipole moment. The boiling point will likely be elevated compared to lower molecular weight biphenyls.

Predictive Methodologies: Computational Approaches

Before undertaking experimental work, computational methods can provide valuable estimates. Quantitative Structure-Property Relationship (QSPR) models are powerful tools that correlate molecular structures with their physicochemical properties.[10][13][14]

These models use molecular descriptors (numerical representations of a molecule's structure) to build statistical or machine learning models that can predict properties like melting and boiling points.[9][15]

Workflow for Computational Prediction:

G cluster_0 Computational Prediction Workflow A 1. Obtain SMILES or 3D Structure of Target Molecule B 2. Calculate Molecular Descriptors (e.g., topological, electronic, geometric) A->B C 3. Input Descriptors into a Trained QSPR/ML Model B->C D 4. Obtain Predicted Melting & Boiling Points C->D E 5. Analyze Applicability Domain (Assess prediction confidence) D->E

Caption: A generalized workflow for predicting physicochemical properties using QSPR models.

While a full QSPR model development is beyond the scope of this guide, researchers can utilize commercially or academically available software that incorporates these principles to generate an initial estimate.

Experimental Determination: A Self-Validating Protocol

The definitive values for melting and boiling points must be determined experimentally. The purity of the sample is paramount, as impurities can depress the melting point and broaden its range.[13][14]

Mandatory Prerequisite: Sample Purification

Before any measurement, the sample of this compound must be purified, typically via recrystallization or column chromatography, until a high degree of purity is confirmed (e.g., by HPLC, GC-MS, or NMR).

Protocol for Melting Point Determination (Thiele Tube Method)

This classic and reliable method ensures uniform heating of the sample.[13]

Apparatus:

  • Thiele tube

  • High-boiling point oil (e.g., mineral oil, silicone oil)

  • Calibrated thermometer (-10 to 250 °C)

  • Capillary tubes (sealed at one end)

  • Bunsen burner or heating mantle

Step-by-Step Procedure:

  • Sample Preparation: Finely powder a small amount of the purified, dry solid. Tap the open end of a capillary tube into the powder to collect a small amount of sample.

  • Packing: Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly into the bottom. The sample height should be 1-2 mm.[14][16]

  • Assembly: Attach the capillary tube to the thermometer using a rubber band or wire. The sample in the capillary should be level with the thermometer bulb.

  • Heating: Insert the thermometer and capillary assembly into the Thiele tube, ensuring the oil level is above the side-arm junction but below the top of the main tube. The rubber band must remain above the oil level.[13]

  • Observation: Heat the side arm of the Thiele tube gently with a small flame or heating element. The convection currents of the oil will ensure a uniform temperature distribution.

  • Data Recording:

    • Heat rapidly to about 15-20 °C below the expected melting point.

    • Then, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[16]

    • Record the temperature (T1) when the first drop of liquid appears.

    • Record the temperature (T2) when the last crystal of solid melts completely.

  • Reporting: The melting point is reported as the range T1 – T2. A pure compound will have a sharp melting range of 0.5-1.0 °C.[14]

G cluster_1 Melting Point Determination Workflow Prep Prepare & Pack Capillary Tube (1-2mm) Assemble Attach Capillary to Thermometer Prep->Assemble Insert Insert into Thiele Tube Assemble->Insert Heat_Fast Heat Rapidly to ~20°C Below Est. MP Insert->Heat_Fast Heat_Slow Heat Slowly (1-2°C / min) Heat_Fast->Heat_Slow Record_T1 Record T1 (First Liquid Drop) Heat_Slow->Record_T1 Record_T2 Record T2 (All Solid Melts) Record_T1->Record_T2 Report Report as Range T1 - T2 Record_T2->Report

Caption: Step-by-step workflow for determining the melting point via the Thiele Tube method.

Protocol for Boiling Point Determination (Microscale Method)

For small quantities of a liquid or a low-melting solid, a micro boiling point determination is efficient. This method relies on observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (oil bath)

Step-by-Step Procedure:

  • Sample Addition: Add a small amount (a few drops) of the molten compound or liquid into the small test tube.

  • Inverted Capillary: Place the capillary tube into the test tube with its open end down.

  • Assembly: Attach the test tube to the thermometer.

  • Heating: Immerse the assembly in an oil bath and begin heating gently.

  • Observation: As the temperature rises, air trapped in the capillary will bubble out. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the liquid is above its boiling point.

  • Data Recording:

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. At the exact moment the bubbling ceases and the liquid just begins to enter the capillary tube, record the temperature. This is the boiling point. At this temperature, the external atmospheric pressure has just overcome the vapor pressure of the liquid.

  • Pressure Correction: The boiling point is dependent on atmospheric pressure. If the determination is not performed at standard pressure (760 mmHg), a correction may be necessary.

Conclusion and Best Practices

The physicochemical properties of this compound, while not currently published, are readily determinable through a systematic approach combining theoretical estimation and rigorous experimental validation. For drug development professionals, an accurate melting point is critical for formulation and stability studies, while the boiling point is essential for purification and process chemistry.

Key Takeaways:

  • Purity is Paramount: All experimental determinations must be performed on a highly purified sample.

  • Structure Dictates Properties: The unique substitution pattern of this biphenyl derivative will determine its phase transition temperatures through a balance of dispersion forces, dipole interactions, and crystal packing efficiency.

  • Combine Approaches: Use computational predictions to inform the experimental range, increasing efficiency and safety.

  • Meticulous Technique: A slow heating rate near the phase transition is crucial for accurate and reproducible results.

By following the principles and protocols outlined in this guide, researchers can confidently and accurately characterize this compound, contributing vital data for its potential application in medicinal chemistry and beyond.

References

  • ProtoQSAR. (n.d.). Computational methods for predicting properties.
  • Bergazin, T. D. (n.d.). Advancing physicochemical property predictions in computational drug discovery. Retrieved from eScholarship, University of California.
  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide.
  • Chemistry EDB. (2014, October 6). Determination of the Melting and Boiling Points of Compounds [Video]. YouTube.
  • SlideShare. (n.d.). Determination of melting and boiling points.
  • Loba Chemie. (2019, January 30). 2-FLUORO-4- BROMO BIPHENYL MSDS.
  • ECHEMI. (n.d.). 41604-19-7, 4-Bromo-2-fluoro-1,1′-biphenyl Formula.
  • MilliporeSigma. (n.d.). 2-Bromo-4-fluoro-1,1-biphenyl | 53591-98-3.
  • Aggie Access. (n.d.). 53591-98-3 | 2-Bromo-4-fluoro-1,1'-biphenyl.
  • PubChem. (n.d.). 4-Bromo-4'-fluoro-1,1'-biphenyl.
  • BenchChem. (n.d.). The Versatile Intermediate: A Technical Guide to the Applications of 4-Bromo-4'-fluorobiphenyl.
  • ResearchGate. (n.d.). A Practical Synthesis of 2-Fluoro-4-bromobiphenyl.
  • Reagentia. (n.d.). 2-Bromo-4-fluoro-4'-methyl-1,1'-biphenyl (1 x 1 g).
  • Gabriel, E. (2024, June 25). Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Medium.
  • International Journal of Pharmacy and Pharmaceutical Science. (2025). Fluorine in drug discovery: Role, design and case studies.
  • Aggie Access. (n.d.). 53591-98-3 | 2-Bromo-4-fluoro-1,1'-biphenyl.
  • ACS Publications. (2023, August 5). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
  • MDPI. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • AiFChem. (2025, September 3). Fluorinated Building Blocks: From Structural Properties to Drug Design.
  • Royal Society of Chemistry. (2026, January 8). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.
  • AdiChemistry. (n.d.). physical properties | organohalogen compounds | alkyl halides | haloalkanes.
  • LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development.
  • PMC. (n.d.). Halogen–Halogen Nonbonded Interactions.
  • MDPI. (2024, December 30). Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones.
  • Quora. (2020, November 30). Why the melting and boiling point of halogen increases down the group although metallic character increase down the group?

Sources

Literature review of 2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the precision synthesis of 2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl (CAS 2404733-84-0). This scaffold is a critical halogenated biaryl intermediate, widely utilized in the development of angiotensin II receptor antagonists (Sartans) and advanced liquid crystal materials.

Unlike generic biphenyl syntheses, this molecule requires strict regiochemical control to establish the ortho-bromo substituent while preserving the para-methyl and para'-fluoro functionalities. This guide advocates for a chemoselective Suzuki-Miyaura cross-coupling strategy, utilizing the differential oxidative addition rates of aryl-iodides versus aryl-bromides.[1] This method offers superior yield and purity compared to traditional Sandmeyer or direct halogenation routes, which suffer from isomeric scrambling.

Retrosynthetic Analysis & Strategy

The target molecule is an unsymmetrical biaryl. A direct bromination of 4'-fluoro-4-methylbiphenyl is ill-advised due to competing directing effects from the methyl (ortho-director) and the phenyl ring, leading to a mixture of the 2-bromo and 3-bromo isomers.

Strategic Disconnection: The most robust disconnection is at the C1–C1' biaryl bond.

  • Fragment A (Electrophile): A 2,4-disubstituted benzene ring containing the bromine and methyl groups, plus a "handle" for coupling.

  • Fragment B (Nucleophile): A 4-fluorophenyl metalloid species.

The Chemoselective Key: To install the biaryl bond without losing the bromine atom, we utilize 2-Bromo-1-iodo-4-methylbenzene (also known as 3-bromo-4-iodotoluene). Palladium(0) catalysts undergo oxidative addition into C–I bonds significantly faster than C–Br bonds.[1] This kinetic window allows for the selective coupling of the iodine position while leaving the bromine intact for downstream functionalization.[1]

Visualization: Retrosynthetic Pathway

Retrosynthesis cluster_logic Chemoselectivity Logic Target Target: This compound Precursors Precursors Target->Precursors Suzuki Disconnection FragA Fragment A: 2-Bromo-1-iodo-4-methylbenzene (Electrophile) Precursors->FragA FragB Fragment B: 4-Fluorophenylboronic acid (Nucleophile) Precursors->FragB Logic Reactivity Order: Ar-I > Ar-Br >> Ar-Cl (Pd inserts at I, sparing Br)

Figure 1: Retrosynthetic breakdown highlighting the exploitation of halogen reactivity differences.

Detailed Experimental Protocol

Phase 1: Precursor Preparation (If not commercially sourced)

Target: 2-Bromo-1-iodo-4-methylbenzene (CAS 71838-16-9) While available commercially, this precursor can be synthesized via a Sandmeyer reaction from 2-bromo-4-methylaniline.[2]

  • Diazotization: Dissolve 2-bromo-4-methylaniline (1.0 eq) in 6M HCl at 0°C. Add NaNO₂ (1.1 eq) dropwise, maintaining internal temp < 5°C.

  • Iodination: Add a solution of KI (1.2 eq) slowly. The diazonium group is displaced by iodine.[3]

  • Workup: Quench with Na₂S₂O₃ (to remove excess I₂), extract with DCM, and filter through a silica plug.

  • Yield Expectation: 75–85%.

Phase 2: Chemoselective Suzuki-Miyaura Coupling

Target: this compound

Reagents & Stoichiometry:

ComponentRoleSpecificationEquiv.
2-Bromo-1-iodo-4-methylbenzene Substrate>98% Purity1.0
4-Fluorophenylboronic acid Coupling Partner>97% Purity1.1
Pd(PPh₃)₄ CatalystTetrakis(triphenylphosphine)palladium(0)0.03 (3 mol%)
Na₂CO₃ Base2.0 M Aqueous Solution2.5
DME (Dimethoxyethane) SolventDegassed, Anhydrous[0.2 M]

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon or Nitrogen for 15 minutes.

  • Solvent Degassing: Sparge the DME with inert gas for 20 minutes prior to use. Oxygen is the enemy of Pd(0) catalysts and promotes homocoupling.

  • Charging: Add 2-Bromo-1-iodo-4-methylbenzene (1.0 eq) and Pd(PPh₃)₄ (0.03 eq) to the flask. Stir for 5 minutes to allow the oxidative addition of Pd into the C–I bond (Color change often observed).

  • Addition of Boronic Acid: Add 4-Fluorophenylboronic acid (1.1 eq) dissolved in a minimal amount of DME.

  • Base Addition: Add the 2.0 M Na₂CO₃ solution (2.5 eq). The reaction mixture becomes biphasic.[4]

  • Thermal Control (CRITICAL): Heat the reaction to 60–70°C .

    • Expert Insight: Do NOT exceed 80°C or reflux aggressively. Higher temperatures can provide enough energy for the Pd catalyst to activate the ortho-bromo bond, leading to polymerization or double-coupling (terphenyl formation).

  • Monitoring: Monitor via TLC (Hexane/EtOAc 95:5) or HPLC.[5][6] The starting iodide should disappear within 4–6 hours.

  • Quench & Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).[5] Wash combined organics with Brine, dry over MgSO₄, and concentrate in vacuo.

Purification & Characterization

Purification Strategy

The crude mixture may contain traces of:

  • Unreacted boronic acid (Polar, stays on baseline).

  • Protodeboronated byproduct (Fluorobenzene - volatile, removed in vacuo).

  • Homocoupled biaryls (4,4'-difluorobiphenyl).

Protocol:

  • Flash Column Chromatography: Silica Gel (230–400 mesh).

  • Eluent: 100% Hexanes gradient to 5% EtOAc/Hexanes. The target molecule is highly lipophilic.

  • Recrystallization (Optional): If high purity (>99.5%) is required for drug synthesis, recrystallize from hot Ethanol or Methanol.

Analytical Data Profile
TechniqueExpected Signal Characteristics
¹H NMR (CDCl₃) δ 2.38 (s, 3H): Methyl group. δ 7.10–7.50 (m, 7H): Aromatic region. Look for the specific splitting of the 4'-fluoro ring (triplets/multiplets due to F-H coupling) and the 1,2,4-substitution pattern of the central ring.
¹³C NMR ~21 ppm: Methyl carbon. 162 ppm (d, J245 Hz): C-F carbon (distinctive doublet). ~122 ppm: C-Br carbon.
GC-MS / LC-MS Molecular Ion (M+): 264/266 amu (1:1 isotopic ratio due to Br). Fragmentation: Loss of Br (M-79/81) is common.

Process Workflow Diagram

SynthesisWorkflow Start Start: 2-Bromo-1-iodo-4-methylbenzene Cat Pd(PPh3)4 Oxidative Addition (C-I) Start->Cat Activation Couple Coupling: + 4-F-Ph-B(OH)2 Na2CO3, 65°C Cat->Couple Transmetallation Workup Workup: Extraction & Concentration Couple->Workup 4-6 Hours Purify Purification: Flash Chromatography Workup->Purify Final Product: This compound Purify->Final >95% Yield

Figure 2: Operational workflow for the Suzuki coupling process.

Safety & Handling

  • Aryl Halides: Potential skin irritants and sensitizers. Handle in a fume hood.

  • Palladium Catalysts: Pd(PPh₃)₄ is air-sensitive and can degrade to Pd black if exposed to air for prolonged periods. Store in a freezer under inert gas.

  • Waste Disposal: Aqueous waste contains palladium residues and boronic acid derivatives. Dispose of in heavy metal waste streams.

References

  • RSC Publishing. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration. (2023).[7][8] (Demonstrates selectivity of 2-bromo-1-iodo-4-methylbenzene in Suzuki couplings). Retrieved from [Link]

  • National Institutes of Health (PMC). Ring-Closing Synthesis of Dibenzothiophene Sulfonium Salts. (2014). (Cites Suzuki coupling of 2-bromo-1-iodo-4-methylbenzene).[1][6][8][9][10] Retrieved from [Link]

  • Semantic Scholar. Facile Synthesis of Sulfinate Esters from Aryl Iodides. (2016). (Purification protocols for the precursor). Retrieved from [Link][4][11][7][8]

Sources

Applications of 2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl in Medicinal Chemistry: A Privileged Scaffold for Advanced Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic design of active pharmaceutical ingredients (APIs) relies heavily on the use of privileged scaffolds—molecular frameworks that provide predictable pharmacokinetic and pharmacodynamic advantages. 2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl is a highly specialized, advanced intermediate that exemplifies this design philosophy. By combining the conformational predictability of a biphenyl core with the metabolic resistance of a fluoro-substituent and the synthetic versatility of an ortho-bromo handle, this compound serves as a critical building block for synthesizing complex kinase inhibitors, GPCR ligands, and novel liquid crystalline materials.

This technical guide provides an in-depth analysis of the structural rationale behind this specific substitution pattern, explores its mechanistic pathways in palladium-catalyzed cross-coupling, and details self-validating experimental protocols for its application in drug discovery.

Structural and Electronic Rationale

The precise arrangement of substituents on the 1,1'-biphenyl core of this molecule is not arbitrary; it is a calculated design aimed at overcoming common hurdles in drug development, such as rapid clearance and poor target affinity.

The 4'-Fluoro Substitution: Metabolic Shielding

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol), making it highly resistant to oxidative cleavage[1](). In unsubstituted biphenyls, the para position is a classic "soft spot" for rapid metabolism by Cytochrome P450 (CYP450) enzymes, which hydroxylate the ring and flag the molecule for Phase II conjugation and excretion. By placing a fluorine atom at the 4'-position, medicinal chemists effectively block this metabolic pathway, significantly enhancing the drug's half-life and in vivo stability[2](). Furthermore, the highly electronegative nature of fluorine modulates the lipophilicity (logP) of the molecule, improving membrane permeability[3]().

The 4-Methyl Substitution: Steric Tuning

The methyl group at the 4-position serves a dual purpose. First, it provides a localized hydrophobic bulk that can engage in van der Waals interactions within the lipophilic pockets of target proteins (e.g., the hinge region of kinases). Second, it acts as a weak electron-donating group via hyperconjugation, slightly enriching the electron density of the adjacent aromatic ring, which can subtly tune the reactivity of the ortho-bromo position during catalytic cycles.

The 2-Bromo Handle: Late-Stage Functionalization

The bromine atom at the 2-position (ortho to the biaryl linkage) is the synthetic linchpin of this molecule. It provides a highly reactive site for transition-metal-catalyzed cross-coupling reactions. Because it is sterically hindered by the adjacent phenyl ring, reactions at this site require carefully selected catalytic systems, but they allow for the construction of complex, sterically demanding architectures like terphenyls or ortho-amino biaryls[4]().

StructuralRationale Core This compound Fluoro 4'-Fluoro Group (Bioisostere) Core->Fluoro Methyl 4-Methyl Group (Steric Bulk) Core->Methyl Bromo 2-Bromo Group (Reactive Handle) Core->Bromo CYP Blocks CYP450 Oxidation Fluoro->CYP Lipid Increases Lipophilicity Fluoro->Lipid Conf Hydrophobic Interactions Methyl->Conf Coupling Pd-Catalyzed Cross-Coupling Bromo->Coupling

Caption: Structural rationale of this compound in drug design.

Mechanistic Pathways in Drug Discovery

The primary utility of this compound lies in its ability to undergo Palladium-catalyzed C-N and C-C bond formations.

Buchwald-Hartwig Amination

To synthesize ortho-amino biaryl motifs—frequently found in allosteric modulators and kinase inhibitors—the scaffold is subjected to Buchwald-Hartwig amination. The mechanism relies on a Pd(0) catalyst undergoing oxidative addition into the C-Br bond. Due to the steric hindrance at the 2-position, bulky, electron-rich phosphine ligands (such as XPhos or dppf) are required to accelerate both the oxidative addition and the subsequent reductive elimination steps[5]().

BHCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II) Aryl Bromide Complex Pd0->OxAdd + 2-Bromo biaryl - L AmineCoord Amine Coordination Pd(II) Aryl Amide Complex OxAdd->AmineCoord + Amine, + Base - Base·HBr RedElim Reductive Elimination Product Release AmineCoord->RedElim Trans to Cis Isomerization RedElim->Pd0 + L - Biaryl Amine

Caption: Mechanism of Pd-catalyzed Buchwald-Hartwig amination of the ortho-bromo biaryl scaffold.

Suzuki-Miyaura Cross-Coupling

When the goal is to create extended polyaromatic systems (e.g., for liquid crystalline media or rigid pro-drug scaffolds), the scaffold is reacted with arylboronic acids via Suzuki-Miyaura coupling[6](). The presence of the 4'-fluoro group does not negatively impact the transmetalation step, provided an adequate aqueous base (like K₂CO₃) is used to activate the boronic acid into a reactive boronate species.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate specific causality for reagent choices and in-process visual/analytical checkpoints.

Protocol A: Buchwald-Hartwig Amination (Synthesis of 2-Amino Biaryls)

Objective: Couple this compound with a primary aliphatic amine.

  • Catalyst Pre-activation:

    • Action: In an oven-dried Schlenk flask under argon, combine Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) in anhydrous toluene (0.2 M). Stir at room temperature for 15 minutes.

    • Causality: XPhos is specifically chosen for its dialkylbiaryl structure, which prevents catalyst deactivation via cyclometalation and provides the steric bulk necessary to force reductive elimination at the hindered ortho position.

    • Self-Validation Checkpoint: The solution must transition from a pale orange suspension to a deep, homogeneous red/purple solution. This color change confirms the reduction of Pd(II) to the active Pd(0)Lₙ species. If the solution turns black, oxygen or moisture has compromised the system (Pd black precipitation); discard and restart.

  • Substrate & Reagent Addition:

    • Action: Add this compound (1.0 equiv), the primary amine (1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.5 equiv).

    • Causality: NaOtBu is a strong, non-nucleophilic base required to deprotonate the coordinated amine, facilitating the formation of the Pd-amido intermediate.

  • Reaction Execution & Monitoring:

    • Action: Heat the mixture to 95 °C for 4 hours.

    • Self-Validation Checkpoint: Perform LC-MS analysis at the 2-hour mark. The complete disappearance of the starting material peak (m/z ~264/266 due to Br isotopes) and the appearance of the product mass validates successful oxidative addition and catalytic turnover.

  • Workup:

    • Action: Cool to room temperature, quench with water, extract with EtOAc, and filter through a pad of Celite to remove palladium residues.

Protocol B: Suzuki-Miyaura Cross-Coupling (Synthesis of Terphenyls)

Objective: Couple the scaffold with an arylboronic acid to form a terphenyl derivative.

  • Biphasic System Preparation:

    • Action: Dissolve this compound (1.0 equiv) and the target arylboronic acid (1.1 equiv) in a 4:1 mixture of 1,4-Dioxane and H₂O.

    • Causality: Water is strictly required to dissolve the base and facilitate the formation of the reactive trihydroxyboronate anion, which is the actual species that undergoes transmetalation with the Pd(II) complex.

  • Base and Catalyst Addition:

    • Action: Add K₂CO₃ (2.0 equiv) followed by Pd(dppf)Cl₂ (5 mol%).

    • Causality: Pd(dppf)Cl₂ is highly effective for sterically hindered biaryl synthesis due to the wide bite angle of the dppf ligand[5]().

  • Execution & Validation:

    • Action: Degas the mixture via three freeze-pump-thaw cycles. Heat at 85 °C for 6 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 9:1). The starting bromide is strongly UV-active (254 nm) with a high Rf. The reaction is validated as complete when the high-Rf spot is entirely replaced by a lower-Rf, intensely fluorescent product spot.

Quantitative Data & Physicochemical Profiling

The strategic value of this compound is best understood by analyzing its physicochemical profile and the specific effects of its substituents.

Table 1: Physicochemical and Reactivity Profile Summary

ParameterValue / CharacteristicMedicinal Chemistry Implication
Molecular Weight 265.12 g/mol Ideal low-MW building block for fragment-based or modular drug design.
C-F Bond Strength ~116 kcal/molConfers absolute resistance to CYP450-mediated para-hydroxylation[1]().
Steric Hindrance (C2) High (Biaryl + Br)Requires wide-bite-angle or bulky ligands (e.g., dppf, XPhos) for efficient Pd-insertion[5]().
Lipophilicity Contribution +0.5 to +1.0 logP unitsThe combined fluoro and methyl groups enhance membrane permeability compared to the unsubstituted core.
Primary Reactivity Oxidative AdditionThe C-Br bond is highly susceptible to Pd(0) insertion, enabling C-N, C-O, and C-C bond formations[4]().

References

  • Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach Source: Bioorganic & Medicinal Chemistry Letters / ResearchGate URL:[Link]

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies Source: ACS Omega URL:[Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives Source: MDPI URL:[Link]

  • Palladium Complexes Derived from Waste as Catalysts for C-H Functionalisation and C-N Bond Formation Source: MDPI URL:[Link]

  • Heterocycle Synthesis Based on Palladium-Catalyzed C−H Bond Functionalization Methods Source: Current Organic Synthesis / CNR-IRIS URL:[Link]

Sources

Methodological & Application

Palladium-catalyzed cross-coupling of 2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview and detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound. Designed for researchers, chemists, and professionals in drug development, this document elucidates the underlying principles of the reaction, explains the rationale behind experimental choices, and offers a robust, step-by-step protocol for synthesizing terphenyl derivatives, which are crucial scaffolds in medicinal chemistry and materials science.

Introduction: The Significance of Biaryl and Terphenyl Scaffolds

The Suzuki-Miyaura cross-coupling reaction, first reported by Akira Suzuki and Norio Miyaura in 1979, stands as one of the most powerful and versatile methods for the formation of carbon-carbon (C-C) bonds.[1][2] Its development, which led to the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of complex organic molecules, including polyolefins, styrenes, and substituted biphenyls.[2][3]

The substrate in focus, this compound, is a key intermediate for synthesizing more complex, sterically hindered terphenyl systems. These structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The palladium-catalyzed coupling of this substrate with a suitable organoboron partner offers a direct route to these valuable compounds. This guide will focus primarily on the Suzuki-Miyaura reaction due to its excellent functional group tolerance, the low toxicity of its boron-based reagents, and its compatibility with a wide range of reaction conditions.[4]

The Catalytic Heart: Mechanism of the Suzuki-Miyaura Coupling

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][5] The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst, which inserts itself into the carbon-bromine bond of the this compound. This step forms a square-planar Pd(II) intermediate.[1][5] The reactivity order for the halide is I > Br > OTf >> Cl, making aryl bromides excellent substrates for this reaction.[5]

  • Transmetalation : This is the step where the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex.[2] This process is critically dependent on the presence of a base. The base activates the organoboron compound, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic moiety to the palladium center, displacing a halide ligand.[6]

  • Reductive Elimination : In the final step, the two organic ligands on the palladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the final product.[1] This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Visualization of the Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ + Base PdII_DiAryl Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_DiAryl RedElim Reductive Elimination PdII_DiAryl->RedElim RedElim->Pd0 Ar-Ar' Product Terphenyl Product (Ar-Ar') RedElim->Product ArX This compound ArX->OxAdd ArB Arylboronic Acid (Ar'-B(OR)₂) ArB->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reagents and Their Roles: A Deeper Dive

The success of the coupling reaction hinges on the careful selection of each component.

  • Palladium Pre-catalyst : While the active catalyst is Pd(0), stable Pd(II) salts like Palladium(II) Acetate (Pd(OAc)₂) or PdCl₂ are often used as pre-catalysts.[7] These are reduced in situ to the active Pd(0) species. Alternatively, pre-formed Pd(0) complexes like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used directly.[4] The choice and loading of the catalyst are critical, with typical loadings ranging from 0.1 to 5 mol%.[8]

  • Ligands : Ligands are crucial for stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle.[9] For challenging substrates like the sterically hindered 2-bromo-biphenyl, bulky and electron-rich phosphine ligands are often required.[4][10] These ligands promote the formation of monoligated, highly reactive L₁Pd(0) species, which enhances the rate of oxidative addition and reductive elimination.[10]

    • Examples of Effective Ligands:

      • Triphenylphosphine (PPh₃): A standard, versatile ligand.

      • Biaryl Phosphine Ligands (e.g., SPhos, XPhos, RuPhos): These are highly effective for coupling sterically hindered substrates and less reactive aryl chlorides due to their bulk and electron-donating properties.[4][10]

      • Ferrocenyl Phosphines (e.g., dppf): Bidentate ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) are also highly effective and can prevent the formation of inactive palladium dimers.[11][12]

  • Base : The base is essential for the transmetalation step.[6] The choice of base can significantly impact the reaction rate and yield. The strength and solubility of the base are key factors.

    • Common Bases:

      • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Often used in aqueous solvent mixtures. Cesium carbonate is more soluble and often more effective for difficult couplings.[13]

      • Phosphates (K₃PO₄): A strong base that is particularly effective in many Suzuki couplings.[13]

      • Hydroxides (NaOH): A strong base suitable for certain systems.[5]

  • Solvent : The solvent must solubilize the reagents and facilitate the reaction. Aprotic polar solvents are common. Often, a mixture with water is used to dissolve the inorganic base.

    • Common Solvents: Dioxane, Toluene, N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF).[3][14]

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Reagent and Parameter Table
ComponentRoleMolar Eq.Mol Wt. ( g/mol )Amount (for 1 mmol scale)
This compoundAryl Halide1.0279.16279 mg
Arylboronic AcidCoupling Partner1.2Variable1.2 mmol
Pd(OAc)₂ (Palladium(II) Acetate)Pre-catalyst0.02224.504.5 mg
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Ligand0.04410.5116.4 mg
K₃PO₄ (Potassium Phosphate)Base2.0212.27425 mg
1,4-DioxaneSolvent--4 mL
WaterCo-solvent--1 mL
Step-by-Step Procedure
  • Reaction Setup : To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium phosphate (2.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

  • Inert Atmosphere : Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition : Add the degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Reaction Execution : Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. Alternatively, the reaction can be performed in a sealed microwave reactor at a similar or slightly higher temperature, which can significantly reduce reaction times.[15]

  • Monitoring Progress : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).

  • Work-up :

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification :

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure terphenyl product.[16]

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Solids to Schlenk Flask B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Degassed Solvents B->C D 4. Heat at 100 °C with Stirring C->D E 5. Monitor by TLC or LC-MS D->E F 6. Cool & Dilute with EtOAc and Water E->F G 7. Extraction & Drying F->G H 8. Concentrate G->H I 9. Column Chromatography H->I Product Pure Product I->Product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Other Potential Cross-Coupling Reactions

While the Suzuki-Miyaura coupling is highly versatile, other palladium-catalyzed reactions can also be employed to functionalize this compound, expanding its synthetic utility.

  • Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen (C-N) bond by coupling the aryl bromide with a primary or secondary amine.[11][17] This is a powerful method for synthesizing substituted anilines, which are common motifs in pharmaceuticals. The reaction typically requires a palladium catalyst, a bulky phosphine ligand (like XPhos or BrettPhos), and a strong base (e.g., NaOt-Bu).[15][18]

  • Sonogashira Coupling : This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, creating an internal alkyne.[19][20] It typically uses a palladium catalyst, a copper(I) co-catalyst, and an amine base.[20] Copper-free versions have also been developed to avoid homocoupling side products.[21][22]

Conclusion and Outlook

The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a robust and highly effective method for the synthesis of complex terphenyl derivatives. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields and excellent functional group tolerance. The principles and protocols outlined in this guide provide a solid foundation for the successful application of this reaction in both academic and industrial research settings, paving the way for the discovery and development of novel molecules with significant potential.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • ResearchGate. A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • National Center for Biotechnology Information. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Available at: [Link]

  • DiVA Portal. Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available at: [Link]

  • ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Available at: [Link]

  • Semantic Scholar. A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Available at: [Link]

  • National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available at: [Link]

  • Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Available at: [Link]

  • University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available at: [Link]

  • University of Bath. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link]

  • Reddit. Sonogashira troubleshooting help needed. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • University of Connecticut. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link]

  • Organic-Synthesis.org. Buchwald-Hartwig Coupling. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • University of Leeds. Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. Available at: [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • National Center for Biotechnology Information. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. Available at: [Link]

  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available at: [Link]

  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Available at: [Link]

  • National Center for Biotechnology Information. Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]

  • Semantic Scholar. Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]

Sources

Precision Engineering of Fluorinated Biaryls: Advanced Protocols for Pd- and Cu-Catalyzed Transformations of Biphenyl Bromides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The introduction of fluorine into biaryl scaffolds is a pivotal strategy in modern drug design. The biaryl motif is ubiquitous in kinase inhibitors and receptor modulators, yet it often suffers from metabolic liabilities (e.g., CYP450 oxidation at the para-position) and poor solubility. Substituting a bromine handle with a fluorine atom (F) or a trifluoromethyl group (CF₃) can:

  • Block Metabolic Soft Spots: Prevent oxidative metabolism while retaining steric fidelity (F is a bioisostere of H).

  • Modulate Lipophilicity (LogP): CF₃ significantly increases lipophilicity, aiding membrane permeability.

  • Alter Electronic Properties: Fluorine’s electronegativity lowers the pKa of neighboring amines or phenols, influencing binding affinity.

This guide details three distinct protocols for converting biphenyl bromides into their fluorinated congeners. Unlike simple aryl bromides, biphenyls present unique solubility and steric challenges that require tailored catalytic systems.

Decision Matrix: Selecting the Right Methodology

Before initiating synthesis, select the protocol that aligns with your substrate's electronic profile and functional group (FG) sensitivity.

DecisionTree Start Starting Material: Biphenyl Bromide Target Target Moiety? Start->Target Fluoro Fluorine (-F) Target->Fluoro Bioisostere/Metabolic Block CF3 Trifluoromethyl (-CF3) Target->CF3 Lipophilicity/Potency Sens Base/Nucleophile Sensitive FGs? Fluoro->Sens MethodA Method A: Pd-Catalyzed (Buchwald) (High FG Tolerance) Sens->MethodA Yes (Esters, Nitriles) MethodC Method C: Lithiation-NFSI (Robust, Low Cost) Sens->MethodC No (Simple Alkyl/Aryl) MethodB Method B: Cu-Catalyzed (TMSCF3) (General Purpose) CF3->MethodB

Figure 1: Strategic decision tree for selecting the optimal fluorination pathway.

Method A: Pd-Catalyzed Nucleophilic Fluorination (The Buchwald Protocol)

Best For: Late-stage functionalization, substrates with esters, nitriles, or heterocycles. Mechanism: The reaction overcomes the high energy barrier of C–F reductive elimination using bulky biaryl phosphine ligands (AlPhos or tBuBrettPhos) which destabilize the Pd(II) intermediate, forcing the expulsion of the product.

Reagents & Equipment[1]
  • Catalyst Precursor: [(cinnamyl)PdCl]₂

  • Ligand: AlPhos (for room temp/mild heat) or tBuBrettPhos (for difficult substrates).

  • Fluoride Source: AgF (Silver Fluoride) - Must be stored in dark/dry box.

  • Solvent: Toluene or Cyclohexane (Anhydrous).

  • Equipment: Glovebox or strict Schlenk line; sealed teflon-capped vial.

Step-by-Step Protocol
  • Preparation (In Glovebox):

    • Weigh [(cinnamyl)PdCl]₂ (2.5 mol%) and AlPhos (5-7.5 mol%) into a 4 mL vial.

    • Add AgF (2.0 equiv).[1] Note: AgF acts as both the fluoride source and a halide scavenger to precipitate AgBr, driving the equilibrium.

    • Add the Biphenyl Bromide substrate (1.0 equiv, typically 0.5 mmol scale).

  • Solvation:

    • Add anhydrous Toluene (concentration 0.2 M).

    • Add a magnetic stir bar and seal the vial tightly with a PTFE-lined cap.

  • Reaction:

    • Remove from glovebox.

    • Stir at 80 °C for 12–16 hours. (Note: AlPhos can sometimes work at RT, but biphenyls often require heat for solubility).

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Dilute with Et₂O or EtOAc.

    • Filter through a pad of Celite to remove Pd black and Ag salts.

    • Concentrate and purify via silica gel chromatography.[2]

Critical Control Point: The quality of AgF is paramount. If the reagent has turned gray/black (reduced silver), yields will plummet. Use bright yellow/orange AgF.

Method B: Copper-Catalyzed Trifluoromethylation

Best For: Installing -CF₃ groups; broadly applicable to aryl bromides. Mechanism: Involves the formation of a "Cu-CF₃" species (stabilized by phenanthroline) followed by oxidative addition to the aryl bromide and reductive elimination.

Reagents & Equipment[1]
  • Catalyst: CuI (Copper(I) Iodide) (10-20 mol%).

  • Ligand: 1,10-Phenanthroline (20 mol%).

  • CF₃ Source: TMSCF₃ (Ruppert-Prakash Reagent).

  • Activator: KF or CsF.[5]

  • Solvent: DMF or NMP (Polar aprotic is essential).

Step-by-Step Protocol
  • Catalyst Formation:

    • In a flame-dried Schlenk tube under Argon, combine CuI (0.2 equiv) and 1,10-Phenanthroline (0.2 equiv).

    • Add anhydrous DMF (2 mL for 1 mmol scale) and stir for 20 min to form the active complex (solution turns dark).

  • Substrate Addition:

    • Add the Biphenyl Bromide (1.0 equiv) and CsF (2.0 equiv).

  • CF₃ Generation:

    • Cool the mixture to 0 °C.

    • Slowly add TMSCF₃ (2.0 equiv) via syringe. (Rapid addition can cause gas evolution of volatile CF₃ species).

  • Reaction:

    • Allow to warm to room temperature, then heat to 100 °C for 18 hours.

  • Workup:

    • Cool and dilute with Et₂O.

    • Wash extensively with water/brine (5x) to remove DMF.

    • Dry over MgSO₄ and purify.[2]

Method C: Lithiation-Fluorination (Traditional)

Best For: Simple biphenyls, early-stage building blocks, cost-sensitive scale-up. Restriction: Incompatible with esters, ketones, aldehydes, or acidic protons.

Protocol
  • Lithiation:

    • Dissolve Biphenyl Bromide in anhydrous THF under Argon.

    • Cool to -78 °C .

    • Add n-BuLi (1.1 equiv) dropwise. Stir for 30-60 mins. Lithium-Halogen exchange is faster than deprotonation on the biphenyl ring.

  • Fluorination:

    • Dissolve NFSI (N-Fluorobenzenesulfonimide) (1.2 equiv) in THF.

    • Add the NFSI solution dropwise to the lithiated species at -78 °C.

  • Quench:

    • Allow to warm to RT slowly. Quench with sat. NH₄Cl.

Comparative Data Analysis

ParameterMethod A (Pd-F)Method B (Cu-CF3)Method C (Li-F)
Primary Transformation Br → FBr → CF₃Br → F
Functional Group Tolerance High (Esters, CN, Heterocycles)Moderate (Avoid acidic protons)Low (No electrophiles)
Cost High (Ligand/Pd)ModerateLow
Scalability Moderate (Ag waste)GoodExcellent
Typical Yield (Biphenyls) 70–90%60–85%80–95%

Mechanistic Visualization (Pd-Catalysis)

Understanding the "Black Box" of the difficult C-F bond formation.

PdCycle Pd0 L-Pd(0) Active Cat. OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br LigEx Ligand Exchange (Ar-Pd-F) OxAdd->LigEx + AgF / -AgBr RedElim Reductive Elimination (Rate Limiting) LigEx->RedElim Destabilized Transition State RedElim->Pd0 Regenerate Cat. Product Ar-F Product RedElim->Product

Figure 2: The catalytic cycle for Pd-catalyzed fluorination. Note that the reductive elimination step is non-spontaneous without specialized bulky ligands like AlPhos.

References

  • Buchwald, S. L. et al. (2014).[6][7] "Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides." Journal of the American Chemical Society.

  • Sather, A. C., Buchwald, S. L. (2016). "The Evolution of Pd(0)/Pd(II)-Catalyzed Aromatic Fluorination." Accounts of Chemical Research.

  • Grushin, V. V. (2010).[8] "The Organometallic Fluorine Chemistry of Palladium and Rhodium: Studies toward Aromatic Fluorination." Accounts of Chemical Research.

  • Tomashenko, O. A., Grushin, V. V. (2011). "Aromatic Trifluoromethylation with Metal Complexes." Chemical Reviews.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

Sources

Converting 2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl to boronic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Boronic Acid Derivatives from Sterically Hindered 2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl

Executive Summary & Strategic Analysis

The conversion of This compound (referred to herein as Substrate-Br ) to its boronic acid or ester derivative presents a classic challenge in organometallic chemistry: steric hindrance at the biaryl axis .

Unlike simple aryl bromides, the bromine atom at the C2 (ortho) position is shielded by the pendant 4'-fluorophenyl ring. This steric bulk impedes the approach of reagents (both lithiating agents and palladium catalysts) and destabilizes the resulting boron species, making them prone to protodeboronation (hydrolysis of the C-B bond back to C-H) due to strain relief.

This guide outlines two field-proven protocols designed to overcome these barriers:

  • Method A (Cryogenic Lithium-Halogen Exchange): The "Gold Standard" for generating free boronic acids with high purity. It relies on the rapid kinetics of Li/Br exchange to bypass steric issues but requires strict temperature control to prevent benzyne formation.

  • Method B (Pd-Catalyzed Miyaura Borylation): The preferred route for synthesizing the robust pinacol boronate ester (Bpin). This method utilizes specialized phosphine ligands (SPhos ) to facilitate oxidative addition into the hindered C-Br bond.

Strategic Decision Framework

Before beginning, select the protocol that aligns with your downstream application.

DecisionTree Start Start: Substrate-Br Goal Define End Goal Start->Goal FreeAcid Method A: Li-Halogen Exchange Goal->FreeAcid Need Free Boronic Acid (Suzuki in aqueous media) Ester Method B: Miyaura Borylation Goal->Ester Need Pinacol Ester (Storage/Non-aqueous coupling) Risk1 Risk1 FreeAcid->Risk1 Risk: Benzyne formation Control: T < -70°C Risk2 Risk2 Ester->Risk2 Risk: Slow Oxidative Addition Control: SPhos Ligand

Figure 1: Decision matrix for selecting the optimal borylation strategy.

Method A: Cryogenic Lithium-Halogen Exchange

Target: 4'-Fluoro-4-methyl-[1,1'-biphenyl]-2-ylboronic acid Best For: Small-to-medium scale (100 mg - 10 g), high purity requirements.

Mechanistic Insight

The 4'-fluoro substituent is stable to n-BuLi at -78°C. However, the ortho-lithio species generated is extremely basic. If the temperature rises above -60°C, the lithiated intermediate may undergo elimination to form a benzyne intermediate or attack the solvent. We use Triisopropyl borate (B(OiPr)₃) instead of Trimethyl borate because its larger steric bulk prevents the formation of "ate" complexes (double addition of the aryl lithium to the boron center), which is a common side reaction in hindered substrates.

Reagents & Equipment
  • Substrate-Br: 1.0 equiv (dried under high vacuum).

  • n-Butyllithium (n-BuLi): 1.1 equiv (2.5 M in hexanes). Titrate before use.

  • Triisopropyl borate [B(OiPr)₃]: 1.5 equiv (Freshly distilled or high purity).

  • Solvent: Anhydrous THF (inhibitor-free), sparged with Argon.

  • Quench: 2M HCl.

  • Vessel: Flame-dried 3-neck round bottom flask with internal thermometer.

Step-by-Step Protocol
  • Setup: Assemble the glassware under an inert atmosphere (Argon/Nitrogen). Cool the THF (10 mL/mmol substrate) to -78°C using a dry ice/acetone bath.

  • Substrate Addition: Dissolve Substrate-Br in the cooled THF. Ensure the internal temperature returns to -78°C.

  • Lithiation (The Critical Step):

    • Add n-BuLi dropwise via syringe pump or careful manual addition down the side of the flask.

    • Rate: Maintain internal temperature below -70°C at all times.

    • Observation: A color change (often yellow or orange) indicates the formation of the aryllithium species.

    • Aging: Stir at -78°C for 30-45 minutes . Do not over-stir, as this increases the risk of side reactions.

  • Borate Trapping:

    • Add B(OiPr)₃ (neat) rapidly in one portion.

    • Note: Unlike the lithium addition, rapid addition here ensures the kinetic trapping of the lithio species before it can isomerize.

  • Warming: Allow the reaction to warm slowly to room temperature (RT) over 2-3 hours. The mixture will turn into a white suspension (boronate salt).

  • Hydrolysis:

    • Cool the mixture to 0°C.

    • Add 2M HCl dropwise until pH < 2. Stir vigorously for 30 minutes to hydrolyze the isopropoxy ligands.

  • Workup:

    • Extract with Ethyl Acetate (x3).

    • Wash combined organics with Brine.[1]

    • Dry over Na₂SO₄ and concentrate.[1]

    • Purification: Recrystallize from Hexane/Acetone or Acetonitrile/Water. Avoid silica chromatography for free boronic acids if possible, as they can streak or decompose.

Method B: Palladium-Catalyzed Miyaura Borylation

Target: 2-(4'-Fluoro-4-methyl-[1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Best For: Robust scale-up, storage stability, and subsequent non-aqueous couplings.

Mechanistic Insight

Standard ligands like PPh₃ or dppf often fail with ortho-substituted biaryls because the bulky phenyl ring blocks the Pd center. We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) .

  • Role of SPhos: The electron-rich nature of SPhos facilitates oxidative addition into the strong C-Br bond. Crucially, its biaryl structure creates a "pocket" that accommodates the steric bulk of the substrate while preventing catalyst deactivation.

CatalyticCycle Pd0 Pd(0)-SPhos (Active Species) OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Substrate-Br PdII_Ar Pd(II)-Ar-Br OxAdd->PdII_Ar TransMet Transmetallation (with B2pin2/KOAc) PdII_Ar->TransMet + B2pin2 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Product: Aryl-Bpin RedElim->Product

Figure 2: SPhos-mediated catalytic cycle highlighting the critical oxidative addition step.

Reagents & Equipment
  • Substrate-Br: 1.0 equiv.

  • Bis(pinacolato)diboron (B₂pin₂): 1.1 - 1.2 equiv.

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl₂ (if SPhos is unavailable, but expect lower yields). Recommendation: Use pre-formed Pd-SPhos G2 or G3 precatalyst for highest reproducibility.

  • Base: Potassium Acetate (KOAc): 3.0 equiv (Anhydrous).

  • Solvent: 1,4-Dioxane (degassed).

  • Temperature: 90 - 100°C.

Step-by-Step Protocol
  • Degassing: Sparge 1,4-dioxane with Argon for 30 minutes. Oxygen is the enemy of this reaction and will cause homocoupling of the aryl bromide.

  • Assembly: In a reaction vial/flask, combine Substrate-Br , B₂pin₂ , KOAc , and the Pd Catalyst .

  • Solvent Addition: Add the degassed dioxane (concentration ~0.2 M).

  • Reaction: Seal the vessel and heat to 95°C for 4–12 hours.

    • Monitoring: Check by HPLC or GC-MS. Look for the disappearance of the bromide.

    • Note: If conversion stalls, add an additional 1 mol% catalyst.

  • Workup:

    • Cool to RT. Filter through a pad of Celite to remove palladium black and inorganic salts. Rinse with Ethyl Acetate.

    • Concentrate the filtrate.[1]

  • Purification:

    • The crude residue is often pure enough for subsequent Suzuki couplings.

    • If isolation is required: Flash chromatography on silica gel (Eluent: 0-10% EtOAc in Hexanes).

    • Caution: Bpin esters of ortho-substituted arenes can be unstable on acidic silica. Add 1% Triethylamine to the eluent to buffer the silica.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Protodeboronation (Product is Ar-H)C-B bond cleavage due to steric strain relief or high temperature/base.1. Lower reaction temp in Method B.2. Switch to Method A (Li-exchange) at -78°C.3. Use anhydrous workup conditions.
Homocoupling (Ar-Ar dimer)Presence of Oxygen or excessive catalyst.1. Rigorous degassing (freeze-pump-thaw).2. Reduce catalyst loading.3. Ensure B₂pin₂ is in excess.
Incomplete Conversion Steric hindrance preventing oxidative addition.1. Switch ligand to SPhos or XPhos .2. Increase temperature to 110°C (Dioxane reflux).3. Increase reaction time.
"Ate" Complex Formation (Method A)Multiple additions of Ar-Li to Borate.1. Use B(OiPr)₃ instead of B(OMe)₃.2. Ensure Borate is in excess (1.5 eq).

Safety & Handling

  • n-Butyllithium: Pyrophoric. Handle only under inert atmosphere. Have a Class D fire extinguisher nearby.

  • Palladium Residues: Heavy metal waste. Dispose of in designated satellite accumulation areas.

  • Aryl Fluorides: Generally stable, but avoid extremely strong Lewis acids which might strip the fluoride.

References

  • Lithium-Halogen Exchange on Biaryls

    • Tang, W., et al. "Efficient Monophosphorus Ligands for Palladium-Catalyzed Miyaura Borylation."[2] Organic Letters, 2011, 13 , 1366-1369.[2] Link

  • SPhos Ligand Utility

    • Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127 , 4685-4696. Link

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society, 2017, 139 , 13156–13165. Link

  • General Miyaura Borylation Protocol

    • Ishiyama, T., Murata, M., Miyaura, N. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." Journal of Organic Chemistry, 1995, 60 , 7508-7510.[3] Link

Sources

Scalable synthesis routes for 2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable and Chemoselective Synthesis of 2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl

Prepared by: Senior Application Scientist Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Strategic Rationale

The synthesis of asymmetrically functionalized biphenyl scaffolds is a cornerstone of modern drug discovery and materials science. However, constructing these motifs when multiple reactive halogen sites are present poses a significant chemoselectivity challenge. This application note details a highly scalable, self-validating protocol for the synthesis of This compound .

Rather than attempting a statistically driven or poorly selective coupling of a dibromo-arene, this protocol leverages the thermodynamic differential between carbon-halogen bonds. By utilizing 2-bromo-1-iodo-4-methylbenzene as the electrophilic partner, we exploit the substantial difference in bond dissociation energies (BDE) between the C–I bond (~65 kcal/mol) and the C–Br bond (~81 kcal/mol). This energetic gap allows Palladium(0) to undergo exclusive oxidative addition at the C–I position under mild conditions, leaving the C–Br bond pristine for downstream functionalization[1].

Mechanistic Causality & Reaction Design

To ensure a robust and self-validating system, every parameter in this Suzuki-Miyaura cross-coupling has been engineered with specific causality[2]:

  • Catalyst Selection (Pd(PPh3)4): While modern bulky phosphines (e.g., P(t-Bu)3) are highly active, they can inadvertently activate C–Br bonds even at room temperature[1]. Tetrakis(triphenylphosphine)palladium(0) is selected because its steric and electronic profile provides a perfect kinetic window: it rapidly inserts into C–I bonds but is virtually inert to unactivated C–Br bonds below 80 °C.

  • Temperature Control (45 °C): Room temperature is sufficient for C–I oxidative addition, but the subsequent transmetalation step can be sluggish. Elevating the temperature to 45 °C ensures rapid transmetalation and reductive elimination without crossing the activation energy threshold for C–Br insertion.

  • Biphasic Solvent System (THF/H2O) & Base (Na2CO3): The aqueous phase dissolves the Na2CO3 base, which is required to quaternize the 4-fluorophenylboronic acid into the reactive boronate species

    
    . This species is mandatory for the transmetalation step to proceed efficiently.
    

SynthesisScheme SM1 2-Bromo-1-iodo-4-methylbenzene (C-I BDE: ~65 kcal/mol) Conditions Pd(PPh3)4 (2 mol%) Na2CO3 (2.0 eq) THF/H2O, 45 °C, 12 h SM1->Conditions SM2 4-Fluorophenylboronic acid (Nucleophilic Partner) SM2->Conditions Product This compound (Target Compound) Conditions->Product Chemoselective Cross-Coupling

Chemoselective Suzuki-Miyaura cross-coupling strategy for the target biphenyl.

Quantitative Material Requirements

Table 1: Reaction Stoichiometry and Reagent Data (10.0 mmol Scale)

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeMoles
2-Bromo-1-iodo-4-methylbenzene296.931.002.97 g10.0 mmol
4-Fluorophenylboronic acid139.921.051.47 g10.5 mmol
Pd(PPh3)41155.560.02231 mg0.20 mmol
Na2CO3105.992.002.12 g20.0 mmol
Tetrahydrofuran (THF)N/AN/A40.0 mLN/A
Deionized Water (H2O)N/AN/A10.0 mLN/A

Step-by-Step Experimental Protocol

Phase 1: System Preparation and Deoxygenation

Causality Note: Oxygen must be rigorously excluded. O2 oxidizes the phosphine ligands to triphenylphosphine oxide, stripping the palladium of its stabilizing coordination sphere and causing it to precipitate as inactive "palladium black." O2 also promotes the oxidative homocoupling of the boronic acid.

  • Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add THF (40.0 mL) and Deionized Water (10.0 mL) to the flask.

  • Sparge the solvent mixture with ultra-pure Argon or Nitrogen for 15 minutes using a submerged needle.

Phase 2: Reagent Addition and Cross-Coupling
  • Under a positive flow of Argon, add 2-bromo-1-iodo-4-methylbenzene (2.97 g, 10.0 mmol) and 4-fluorophenylboronic acid (1.47 g, 10.5 mmol) to the degassed solvent.

  • Add Na2CO3 (2.12 g, 20.0 mmol). Stir for 5 minutes to ensure uniform suspension.

  • Quickly add the catalyst, Pd(PPh3)4 (231 mg, 0.20 mmol), and immediately seal the system under an Argon atmosphere.

  • In-Process Control (IPC) 1 - Visual Validation: Heat the mixture to 45 °C. Within 30 minutes, the reaction should transition from a heterogeneous pale suspension to a homogeneous golden-yellow/brown biphasic solution. The absence of black precipitate confirms catalyst integrity.

  • Stir vigorously at 45 °C for 12 hours.

Phase 3: Reaction Monitoring and Workup
  • IPC 2 - TLC Validation: Pull a 50 µL aliquot from the organic layer. Run a TLC (Hexanes/EtOAc 95:5) against the starting material. The reaction is self-validating when the higher-Rf UV-active spot of the starting iodide completely disappears, replaced by a slightly lower-Rf intense UV spot (the biphenyl product).

  • Cool the reaction to room temperature. Add 30 mL of Ethyl Acetate (EtOAc) and 20 mL of saturated aqueous NaCl (brine).

  • Transfer to a separatory funnel. Isolate the upper organic layer.

  • Extract the aqueous layer with an additional 20 mL of EtOAc. Combine the organic layers.

  • Dry the combined organics over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield a crude viscous oil.

Phase 4: Purification
  • Purify the crude material via flash column chromatography on silica gel, using 100% Hexanes as the eluent.

  • Note: The product is highly lipophilic. It will elute rapidly.

  • Concentrate the product-containing fractions to afford this compound as a clear, colorless to pale-yellow oil (Expected yield: >90%, ~2.4 g).

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Exclusive insertion into C-I bond leaving C-Br intact Pd0->OA PdII_1 trans-[Pd(II)(Ar^1)(I)L_2] Ar^1 = 2-bromo-4-methylphenyl OA->PdII_1 TM Transmetalation Base-assisted transfer of Ar^2 Ar^2 = 4-fluorophenyl PdII_1->TM Ar^2-B(OH)2 OH- PdII_2 trans-[Pd(II)(Ar^1)(Ar^2)L_2] TM->PdII_2 RE Reductive Elimination C-C Bond Formation PdII_2->RE RE->Pd0 Regeneration Product This compound RE->Product

Catalytic cycle illustrating exclusive oxidative addition at the C-I bond.

Analytical Characterization (Expected Data)

To validate the structural integrity of the synthesized this compound, the following spectroscopic signatures should be confirmed:

  • GC-MS (EI): m/z 264.0 / 266.0 (1:1 isotopic pattern characteristic of a single bromine atom), confirming the C–Br bond survived the coupling intact.

  • 1H NMR (400 MHz, CDCl3):

    
     7.49 (d, J = 1.5 Hz, 1H, Ar-H ortho to Br), 7.38–7.32 (m, 2H, Ar-H ortho to biphenyl bond on fluoro-ring), 7.18 (d, J = 7.8 Hz, 1H), 7.13 (dd, J = 7.8, 1.5 Hz, 1H), 7.11–7.05 (m, 2H, Ar-H adjacent to F), 2.38 (s, 3H, -CH3).
    
  • 19F NMR (376 MHz, CDCl3):

    
     -114.8 (m, 1F).
    

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. URL:[Link]

Sources

Troubleshooting & Optimization

Optimizing yield of 2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Yield of 2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl

Case ID: #CHM-OPT-2026-BFMB Subject: Chemoselective Suzuki-Miyaura Coupling Protocols Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Chemoselectivity Challenge

You are attempting to synthesize This compound . This is not a standard coupling; it is a chemoselective operation.

The structural requirement—preserving an ortho-bromine while forming a biaryl bond—dictates that you cannot simply "mix and heat." You must exploit the kinetic difference in oxidative addition rates between two halogens (Iodine vs. Bromine).[1]

The Core Strategy:

  • Electrophile: 2-Bromo-1-iodo-4-methylbenzene.[1][2]

  • Nucleophile: (4-Fluorophenyl)boronic acid.

  • Mechanism: The Palladium(0) catalyst must insert into the C–I bond (weak) while leaving the C–Br bond (stronger) intact for downstream applications.[1][2]

Part 1: The "Gold Standard" Protocol

Do not deviate from this stoichiometry without consulting the troubleshooting guide below. This protocol is optimized to suppress the formation of the "bis-coupled" terphenyl impurity.

Reaction Setup:

ComponentEquiv.RoleCritical Note
2-Bromo-1-iodo-4-methylbenzene 1.00 Limiting ReagentPurity >98% essential to prevent homocoupling.
(4-Fluorophenyl)boronic acid 1.05 NucleophileDo not exceed 1.1 equiv. Excess promotes double coupling at the Br site.
Pd(dppf)Cl₂ · DCM 0.03 CatalystThe large bite angle of dppf stabilizes the Pd-complex against steric bulk.
K₂CO₃ (2.0 M Aqueous) 2.50 BaseMild enough to prevent rapid protodeboronation of the fluoro-boronic acid.
1,4-Dioxane -- SolventHigh boiling point ether; stabilizes the active catalytic species.

Step-by-Step Procedure:

  • Degassing (Crucial): Charge the reaction vessel with 1,4-dioxane and the 2.0 M K₂CO₃ solution. Sparge with Argon for 20 minutes. Oxygen is the enemy of chemoselectivity; it promotes homocoupling.

  • Addition: Add the aryl iodide and boronic acid.

  • Catalyst Charge: Add Pd(dppf)Cl₂ last.

  • Thermal Ramp: Heat to 60°C .

    • Warning: Do not reflux (100°C+). High temperatures overcome the activation energy barrier for the C–Br bond, leading to side reactions.

  • Monitoring: Check HPLC at 4 hours. Look for the consumption of the Iodide. If >5% Iodide remains, add 1 mol% catalyst and wait 2 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Part 2: Troubleshooting & Optimization (Q&A)

Q1: I am seeing significant amounts of the "bis-coupled" terphenyl impurity. Why?

Diagnosis: Loss of Chemoselectivity. You have successfully coupled at the Iodine site, but the catalyst then attacked the Bromine site and coupled a second boronic acid molecule.

Root Causes & Fixes:

  • Temperature too high: You likely ran the reaction at reflux (>80°C). The activation energy for oxidative addition into C–Br is higher than C–I. Lower the temperature to 55–60°C to stay in the "Iodine-Only" kinetic window [1].

  • Excess Boronic Acid: If you used >1.2 equivalents of boronic acid, you are statistically forcing the second coupling. Reduce to 1.05 equivalents.

  • Ligand Choice: If you used a highly electron-rich ligand (like PCy₃ or S-Phos), you made the Palladium too reactive. Switch to Pd(PPh₃)₄ or Pd(dppf)Cl₂ , which are less electron-rich and more selective for the weaker C–I bond [4].

Q2: The reaction stalled. The Iodide is still present, but the Boronic Acid is gone.

Diagnosis: Protodeboronation.[3][4] The (4-fluorophenyl)boronic acid has lost its boron group, turning into fluorobenzene (volatile) before it could couple.

The Mechanism: Electron-withdrawing groups (like Fluorine) on the boronic acid ring facilitate the hydrolytic cleavage of the C–B bond under basic conditions [3].

Fixes:

  • Switch Base: Move from hydroxides (NaOH/KOH) or carbonates to K₃PO₄ (anhydrous) or CsF .

  • Reduce Water: Switch the solvent system to Toluene/Ethanol (anhydrous) . Water accelerates protodeboronation.

  • "Slow Release" Strategy: Use the pinacol ester (boronate) instead of the free acid. It is much more stable towards hydrolysis.

Q3: My yield is low (<40%), but I don't see side products. Where is the material?

Diagnosis: Steric Inhibition / Catalyst Deactivation. The target molecule has an ortho-methyl group and an ortho-bromine. This creates a "twisted" biphenyl structure. The reductive elimination step (forming the final bond) is sterically difficult.

Fixes:

  • Solvent Effect: Switch to DME (Dimethoxyethane) . It coordinates to the Palladium, stabilizing the intermediate species during the difficult reductive elimination step.

  • Concentration: Run the reaction more concentrated (0.5 M). Dilution favors catalyst decomposition over the bimolecular coupling step.

Part 3: Visualizing the Logic

Diagram 1: Troubleshooting Decision Tree

Troubleshooting Start Problem Identification Issue1 Bis-Coupled Impurity (Terphenyl formed) Start->Issue1 Issue2 Stalled Reaction (SM remaining) Start->Issue2 Issue3 Missing Nucleophile (Boronic acid gone) Start->Issue3 Sol1 Reduce Temp to 60°C Switch to Pd(dppf)Cl2 Issue1->Sol1 Preserve C-Br Sol2 Switch Solvent to DME Increase Conc. to 0.5M Issue2->Sol2 Overcome Sterics Sol3 Protodeboronation detected Use K3PO4 (anhydrous) Issue3->Sol3 Stabilize C-B bond

Caption: Diagnostic logic flow for optimizing the coupling of 2-bromo-1-iodo-4-methylbenzene.

Diagram 2: Chemoselective Reaction Pathway

Mechanism Precursor 2-Bromo-1-iodo- 4-methylbenzene OxAdd_I Oxidative Addition (Fast: C-I Bond) Precursor->OxAdd_I Kinetic Preference OxAdd_Br Oxidative Addition (Slow: C-Br Bond) Precursor->OxAdd_Br High Temp / Active Ligand Pd0 Pd(0) Catalyst Pd0->OxAdd_I Intermed Pd(II) Intermediate (Ar-Pd-I) OxAdd_I->Intermed Impurity Bis-Coupled Side Product OxAdd_Br->Impurity Product Target Biphenyl (Br Intact) Intermed->Product + Boronic Acid + Base Product->Impurity Over-reaction

Caption: Kinetic pathway showing the selectivity for C-I over C-Br oxidative addition.

References

  • BenchChem. (2025). Applications of 2-Bromo-1-iodo-4-methylbenzene in Organic Synthesis. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Organic Chemistry Portal. (2024). Protodeboronation: Mechanisms and Conditions. Retrieved from

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide and Catalyst Selection. Retrieved from

  • RSC Advances. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. Retrieved from

Sources

Mechanistic Divergence: Cross-Coupling vs. Hydrodehalogenation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Biphenyl Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this guide to help you troubleshoot one of the most persistent and yield-limiting side reactions in Suzuki-Miyaura cross-couplings: hydrodehalogenation (debromination) .

When synthesizing complex biphenyl architectures for drug development, every percentage point of debrominated byproduct complicates downstream purification and impacts scalability. This guide will walk you through the causality of this side reaction, quantitative optimization strategies, and self-validating experimental protocols to ensure your chemistry is robust and reproducible.

To fix the problem, we must first understand the competing catalytic cycles. The diagram below illustrates how the active Palladium(II) intermediate diverges from the desired transmetalation pathway when exposed to unintended hydride sources.

Mechanism ArBr Aryl Bromide + Pd(0) OxAdd Oxidative Addition [Ar-Pd(II)-Br] ArBr->OxAdd TransMet Transmetalation (with Ar'-B(OH)2) OxAdd->TransMet Desired Pathway BetaHydride Hydride Source (Solvent/Base/Ligand) OxAdd->BetaHydride Side Reaction RedElim Reductive Elimination (Biphenyl Product) TransMet->RedElim PdH [Ar-Pd(II)-H] Formation BetaHydride->PdH Debrom Hydrodehalogenation (Debrominated Arene) PdH->Debrom

Mechanistic divergence in Pd-catalyzed Suzuki-Miyaura coupling.

Section 1: Mechanistic FAQs (The "Why")

Q1: I am observing significant amounts of the des-bromo arene in my LC-MS instead of the desired biphenyl. Mechanistically, why is this happening? A: Debromination is the result of a competing reduction pathway. After the initial oxidative addition of the aryl bromide to form the [Ar-Pd(II)-Br] complex, the intermediate must undergo transmetalation with your boronic acid. If transmetalation is slow (due to steric hindrance or poor boronic acid solubility), the Pd(II) complex is vulnerable to hydride attack. Hydrides can be generated from primary or secondary alcohol solvents (via β-hydride elimination), amine bases, or even water under specific conditions . The resulting [Ar-Pd(II)-H] species undergoes rapid reductive elimination to yield the debrominated arene.

Q2: My catalyst loading is standard (5 mol% Pd(PPh₃)₄), but debromination increases over time. Is my catalyst degrading? A: Yes. Over prolonged reaction times at elevated temperatures, homogeneous palladium complexes can degrade into palladium nanoparticles. Research has demonstrated that while molecularly defined palladium-phosphine sites efficiently catalyze the desired C–C cross-coupling, "naked" palladium nanoparticles strongly promote the hydrodehalogenation side reaction . Transitioning to a more stable catalyst-ligand system (e.g., Buchwald ligands) or lowering the temperature prevents this degradation.

Q3: How do solvent choice and base selection kinetically drive this side reaction? A: Strong, nucleophilic bases (like NaOH or NaOtBu) can inadvertently promote the formation of Pd-H species, especially in protic solvents. By switching to milder inorganic bases (like K₃PO₄ or CsF) and utilizing aprotic solvents (like Toluene or Dioxane), you eliminate the most common proton/hydride donors from the reaction matrix, thereby kinetically favoring the transmetalation step .

Section 2: Quantitative Optimization & Data

To demonstrate the causality of condition changes, review the quantitative data below. This table summarizes a standard optimization matrix for a sterically hindered biphenyl synthesis.

Table 1: Impact of Reaction Conditions on Debromination vs. Biphenyl Yield

Condition SetSolvent SystemBase (Equiv)Catalyst / LigandTemp (°C)Biphenyl Yield (%)Debromination (%)
Baseline EtOH/H₂O (1:1)NaOH (3.0)Pd(PPh₃)₄ (5 mol%)10045.035.0
Optimization 1 Dioxane/H₂O (4:1)K₂CO₃ (2.5)Pd(dppf)Cl₂ (3 mol%)9072.518.2
Optimization 2 TolueneK₃PO₄ (2.0)Pd₂(dba)₃ / SPhos8088.05.1
Optimized (Base-Last) TPGS-750-M (aq)K₃PO₄ (2.0)Pd / Bulky Phosphine4098.0<1.0

Data Synthesis: Moving away from protic solvents (EtOH) and strong bases (NaOH) drastically reduces the hydride pool. Furthermore, employing the "Base-Last" addition strategy at lower temperatures nearly eliminates the debromination impurity.

Section 3: Troubleshooting Guide & Experimental Workflows

Workflow Start Detect >5% Debromination Step1 1. Solvent Optimization Switch to Aprotic (Toluene/THF) Start->Step1 Step2 2. Base Adjustment Switch to K3PO4 or CsF Step1->Step2 Step3 3. Ligand Tuning Use bulky, electron-rich phosphines Step2->Step3 Step4 4. Temperature Control Lower to 40-80°C (Base-Last) Step3->Step4 Success Biphenyl Yield >90% Step4->Success

Step-by-step troubleshooting workflow to minimize debromination.

Q4: What is the exact step-by-step protocol to implement a "base-last" addition strategy to suppress this side reaction? A: The "base-last" strategy ensures that the active palladium species and the boronic acid are fully complexed and ready for transmetalation before the base activates the boronic acid, preventing premature degradation and limiting the timeframe for hydrodehalogenation .

Step-by-Step Methodology: The Base-Last Protocol

  • Reagent Preparation: To an oven-dried Schlenk flask under an Argon atmosphere, add the aryl bromide (1.0 equiv), the arylboronic acid (1.3 equiv), and the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) with a bulky, electron-rich ligand (e.g., SPhos, 3.0 mol%).

  • Solvent Addition & Degassing: Add the aprotic solvent (e.g., Toluene or Dioxane, 10 volumes). Sparge the suspension with Argon for 15 minutes to remove dissolved oxygen, which can degrade phosphine ligands and trigger nanoparticle formation.

  • Complexation Phase: Warm the mixture gently to 40 °C and stir for 15 minutes. This allows the oxidative addition to occur in the absence of base.

  • Sequential Base Addition (Critical Step): Prepare a degassed aqueous solution of K₃PO₄ (2.0 equiv, 5 M). Add this solution dropwise to the reaction mixture over 30 minutes using a syringe pump.

  • Monitoring: Maintain the temperature at 40–60 °C. Monitor via LC-MS. You will observe rapid conversion to the biphenyl product with debromination typically restricted to <1%.

Section 4: Advanced Interventions & Self-Validating Systems

Q5: How can I design a self-validating protocol to ensure my starting materials aren't the source of the hydride? A: Trustworthiness in chemical development requires every protocol to be a self-validating system. If you are experiencing persistent debromination, you must run a Catalyst-Solvent Control Matrix before changing your catalyst.

The Self-Validating Control Protocol:

  • Reaction A (Standard): Aryl Bromide + Boronic Acid + Catalyst + Base + Solvent.

  • Reaction B (Boronic Acid Omission): Aryl Bromide + Catalyst + Base + Solvent (No Boronic Acid).

  • Reaction C (Base Omission): Aryl Bromide + Boronic Acid + Catalyst + Solvent (No Base).

Causality Analysis:

  • If Reaction B yields debrominated product, your solvent or base is definitively acting as the hydride donor. You must switch to a strictly aprotic solvent and a non-nucleophilic base.

  • If Reaction B shows no debromination, but Reaction A does, your boronic acid (or its degradation byproducts) is participating in the side reaction. In this case, verify the purity of your boronic acid via NMR, as boronic acids can degrade into boroxines or release hydride equivalents upon decomposition.

References

  • Orbach, M. et al. - Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides Source: Organometallics (ACS Publications) URL:[Link]

  • Gallo, E. et al. - Heterogeneous metal-organic framework catalysts for suzuki- miyaura cross coupling in the pharma industry Source: ETH Zurich Research Collection URL:[Link]

  • Gallou, F. et al. - A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Removing palladium residues from 2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for purifying 2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl . This biphenyl derivative is typically synthesized via a Suzuki-Miyaura cross-coupling reaction, a process notorious for leaving behind toxic palladium (Pd) residues. Regulatory standards for Active Pharmaceutical Ingredients (APIs) strictly limit heavy metal contamination to single-digit parts per million (<10 ppm).

This guide provides drug development professionals with field-proven, self-validating methodologies to break stable API-metal complexes, optimize scavenger selection, and maximize product yield.

Workflow Overview

Workflow A Suzuki-Miyaura Coupling (Pd Catalyst) B Crude Biphenyl Product (Pd > 500 ppm) A->B C Add Functionalized Scavenger (e.g., Si-Thiol / PIX) B->C D Incubation & Agitation (4-16h, RT to 60°C) C->D E Filtration & Solvent Wash D->E F Purified Biphenyl (Pd < 10 ppm) E->F

Workflow for Suzuki-Miyaura coupling and integrated palladium scavenging.

Part 1: Causality & Mechanisms (FAQs)

Q: Why is palladium so difficult to remove from this compound? A: The difficulty stems from two chemical realities. First, the electron-rich


-system of the biphenyl rings forms highly stable 

-complexes with residual Pd(0) and Pd(II) species. Second, the target molecule is highly lipophilic due to its bromo, fluoro, and methyl substituents. Because the API heavily favors the organic phase, standard aqueous washes (e.g., water or EDTA) fail to partition the coordinated palladium into the aqueous layer.

Q: Why shouldn't I just use activated carbon for purification? A: Activated carbon relies on non-specific physisorption. While inexpensive, it is highly inefficient for tightly coordinated metals. Investigative studies demonstrate that1[1]. Furthermore, carbon has a massive bulk density—consuming up to 30% of reactor volume—and causes non-specific binding that drastically reduces your API yield.

Q: How do functionalized silica scavengers solve this problem? A: Silica-based scavengers (like SiliaMetS Thiol or PhosphonicS) utilize chemisorption. They feature covalently bound ligands (such as thiols or thioureas) that act as strong Lewis bases, outcompeting the biphenyl


-system to chelate the palladium. Because the silica matrix does not swell, 2[2], ensuring >95% product recovery while reducing Pd to single-digit ppm.

Part 2: Scavenger Selection Guide

To select the appropriate intervention, review the quantitative performance of industry-standard scavengers below.

Scavenger TypeMechanismAPI RecoveryResidual Pd LimitOperational Drawbacks
Activated Carbon PhysisorptionLow (~70-80%)~13% remainingHigh bulk density; non-specific API binding.
Si-Thiol (SiliaMetS) Chemisorption (S-donor)High (>95%)< 10 ppmRequires filtration; moderate material cost.
MP-TMT (Resin) Chemisorption (N, S-donor)High (>95%)< 10 ppmSlower kinetics at room temperature.
PIX + I₂ System Chelation & OxidationHigh (>95%)< 1 ppmRequires aqueous workup phase separation.

Part 3: Decision Tree & Self-Validating Protocols

DecisionTree Start Crude this compound Q1 Is Pd > 500 ppm? Start->Q1 A1 Yes: High Contamination Q1->A1 A2 No: Moderate Contamination Q1->A2 S1 Use PIX + I2 System (Ultra-efficient) A1->S1 S2 Use Si-Thiol or MP-TMT (5-10 equiv) A2->S2 Test ICP-MS Analysis S1->Test S2->Test Pass Pd < 10 ppm (Success) Test->Pass Fail Pd > 10 ppm (Increase Temp/Time) Test->Fail

Decision tree for selecting palladium scavenging strategies based on contamination levels.

Protocol A: Solid-Supported Silica Scavenging (Si-Thiol)

Best for: Moderate contamination (50 - 500 ppm) and streamlining filtration.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., Ethyl Acetate or THF) to achieve a 10% wt/vol solution.

  • Baseline Sampling (Self-Validation): Pull a 1 mL aliquot, filter, and run an initial ICP-MS analysis to establish the baseline Pd concentration.

  • Scavenger Addition: Add 5 to 10 equivalents of Si-Thiol (e.g., 2[2]) relative to the theoretical Pd catalyst load.

  • Agitation & Heating: Stir the suspension using overhead stirring for 4 to 16 hours. Crucial Causality: Heating to 60°C provides the kinetic energy required to break the steric hindrance of the biphenyl complex, allowing the thiol ligands to bind the metal.

  • Filtration: Filter the mixture through a 0.2-micron line filter or a pad of Celite[3]. Wash the filter cake with 2 volumes of EtOAc to ensure complete API recovery.

  • Verification (Self-Validation): Pull a post-filtration 1 mL aliquot for rapid ICP-MS. The protocol is validated if the Pd concentration drops by >90%.

  • Concentration: Evaporate the filtrate to dryness to isolate the purified API.

Protocol B: Ultra-Low Clearance using PIX and Iodine

Best for: High contamination (>500 ppm) or when targeting <1 ppm limits.

  • Preparation: Dissolve the crude biphenyl in Ethyl Acetate.

  • Oxidation (Self-Validation): Add a catalytic amount of Iodine (I₂) (0.1 equiv to Pd) and stir for 30 minutes. Visual Validation: The visual disappearance of the dark Pd(0) suspension into a clearer solution confirms the oxidation of refractory Pd(0) to Pd(II), which is highly susceptible to chelation.

  • Scavenging: Add4[4] (5 equivalents). Stir for 2 hours at room temperature.

  • Aqueous Wash: Because PIX-Pd complexes are highly water-soluble, wash the organic layer with deionized water (3 x 10 mL). Visual Validation: The resulting organic phase should be completely colorless, validating successful PIX-Pd partitioning.

  • Phase Separation: Collect the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure.

Part 4: Troubleshooting Specific Issues

Issue: My API yield dropped significantly after scavenging. Diagnosis: You likely used an unoptimized scavenger (like activated carbon) or excessive equivalents of a porous polymer resin that trapped the API. Solution: Switch to a non-swelling silica-based scavenger like SiliaMetS Thiol or5[5]. Ensure you wash the filter cake with at least 2 column volumes of your primary solvent to elute any residual API.

Issue: Pd levels plateaued at 50 ppm and won't drop further. Diagnosis: The remaining palladium is likely sterically trapped within the biphenyl matrix or exists as unreactive Pd(0) nanoparticles. Solution: Implement the synergistic Iodine (I₂) oxidation step described in Protocol B. Oxidizing Pd(0) to Pd(II) drastically increases its electrophilicity, making it a much better target for the nucleophilic sulfur donors in your scavenger.

References

  • Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger. RSC Publishing.
  • Metal Scavengers in Process Chemistry An Investig
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.
  • SiliaMetS® Metal Scavengers : an Efficient Tool to Remove. Technology Networks.
  • Palladium removal test kits. PhosphonicS.
  • 2018 – Page 22 - New Drug Approvals. New Drug Approvals.

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Technical Support Center: Controlling Regioselectivity in the Functionalization of Methyl-Biphenyls

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the regioselective functionalization of methyl-biphenyls. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing specifically substituted biphenyl derivatives. Here, we address common challenges and provide practical, in-depth solutions to control the regioselectivity of your reactions.

Introduction: The Challenge of Precision in Biphenyl Functionalization

Biphenyl scaffolds are privileged structures in medicinal chemistry and materials science.[1][2] The introduction of a methyl group adds a layer of complexity to their functionalization, as it influences the electronic and steric properties of the rings, thereby affecting the regiochemical outcome of subsequent reactions. Achieving precise regioselectivity is paramount, as the position of functional groups dictates the biological activity and physical properties of the final compound. This guide will delve into the mechanistic principles and practical strategies to steer your reactions toward the desired isomer.

Frequently Asked Questions (FAQs)

Q1: Why is controlling regioselectivity in the functionalization of methyl-biphenyls so challenging?

A1: The challenge arises from the subtle interplay of several factors:

  • Electronic Effects: The methyl group is an electron-donating group, which activates the aromatic ring it is attached to towards electrophilic substitution, primarily at the ortho and para positions.

  • Steric Hindrance: The methyl group can sterically hinder access to the ortho positions, sometimes favoring reaction at the less hindered para position.[3] The biphenyl twist angle, influenced by the methyl group, also plays a role in the accessibility of different C-H bonds.[4]

  • Directing Group Influence: In transition-metal-catalyzed C-H activation, the regioselectivity is often governed by a directing group on the substrate.[5][6] The inherent directing ability of the methyl group can either cooperate or compete with an installed directing group, leading to mixtures of products.

  • Multiple Reactive Sites: Methyl-biphenyls present numerous C-H bonds with similar reactivity, making it difficult to selectively functionalize a single position without affecting others.[7]

Q2: What are the primary strategies for controlling regioselectivity in these systems?

A2: The key strategies revolve around exploiting directing groups, catalyst control, and substrate modifications:

  • Directing Groups: The use of a coordinating group (e.g., pyridine, amide, carboxylic acid) is a powerful strategy to direct a metal catalyst to a specific C-H bond, often favoring ortho-functionalization.[5] The choice of directing group is critical and can be tailored to target specific positions.[8]

  • Catalyst and Ligand Design: The nature of the transition metal catalyst (e.g., Palladium, Rhodium, Iridium) and its associated ligands significantly influences regioselectivity.[5][9] Bulky ligands can be used to favor less sterically hindered positions.

  • Transient Directing Groups: To avoid the extra steps of installing and removing a directing group, transient directing groups can be employed. These groups form a reversible bond with the substrate in situ, direct the functionalization, and are subsequently cleaved under the reaction conditions.[10][11]

  • Remote C-H Functionalization: Specialized "U-shaped" templates or nitrile-containing directing groups can be used to achieve functionalization at meta or para positions, which are typically difficult to access.[12][13][14]

  • Metal-Free Approaches: Methods involving cyclic diaryl λ3-chloranes can provide access to ortho-substituted biaryls under metal-free conditions, offering an alternative to traditional cross-coupling reactions.[15][16]

Q3: How do I choose the right directing group for my desired regioselectivity?

A3: The choice of directing group depends on the target position and the reaction chemistry:

  • Ortho Functionalization: Pyridyl, amido, and carboxyl groups are classic choices for directing C-H activation to the ortho position through the formation of a stable five- or six-membered metallacycle intermediate.[5][6][17]

  • Meta Functionalization: This is more challenging and often requires the use of specialized templates that create a larger macrocycle to reach the meta C-H bond.[10][12] Nitrile-based directing groups have also been successfully employed for meta-selective C-H functionalization.[13]

  • Para Functionalization: While less common, some template-based strategies can achieve para-selectivity.[14] Alternatively, traditional electrophilic aromatic substitution on a highly activated ring might favor the para product due to steric hindrance at the ortho positions.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem Possible Causes Solutions
Low or No Regioselectivity (Mixture of Isomers) 1. Competing directing effects (e.g., methyl group vs. installed directing group). 2. Insufficient steric or electronic differentiation between C-H bonds. 3. Reaction conditions (temperature, solvent) are not optimal.1. Strengthen the directing group's effect: Choose a more strongly coordinating directing group. 2. Modify the catalyst system: Employ bulkier ligands to disfavor sterically hindered positions. For instance, using a more sterically demanding phosphine ligand in a palladium-catalyzed reaction can increase selectivity for the less hindered C-H bond. 3. Optimize reaction conditions: Systematically screen solvents and temperatures. Lowering the reaction temperature can sometimes enhance selectivity.
Functionalization at an Unexpected Position 1. The inherent electronic bias of the substrate is overriding the directing group. 2. A different reaction mechanism is operating (e.g., radical vs. organometallic).[18] 3. Isomerization of the product under the reaction conditions.1. Re-evaluate the directing group: Ensure the chosen directing group forms a stable and geometrically favorable pre-transition state for the desired C-H activation.[14] 2. Add radical inhibitors: If a radical mechanism is suspected, adding a radical scavenger like TEMPO can help clarify the mechanism and potentially improve selectivity. 3. Analyze reaction kinetics: Take aliquots at different time points to check for product isomerization. If isomerization is occurring, consider running the reaction for a shorter time or at a lower temperature.
Low Yield of the Desired Product 1. Inefficient C-H activation. 2. Catalyst deactivation. 3. Competing side reactions (e.g., homocoupling, protodeboronation in Suzuki couplings).[19]1. Screen different catalysts and ligands: Some catalyst systems are simply more active for certain substrates.[9] 2. Use a higher catalyst loading or add a co-oxidant: In oxidative C-H functionalization, a co-oxidant like AgOAc or Cu(OAc)₂ is often crucial for catalyst turnover.[5] 3. Optimize stoichiometry and addition rates: In cross-coupling reactions, slow addition of one of the coupling partners can sometimes minimize side reactions.[18]
Difficulty Functionalizing Sterically Hindered Positions 1. The catalyst is too bulky to access the C-H bond. 2. The directing group cannot adopt the necessary conformation.1. Use a less sterically demanding catalyst: Smaller ligands on the metal center may allow for approach to the hindered position. 2. Employ a more flexible directing group or template: A longer or more flexible linker between the coordinating atom and the biphenyl core might enable the desired C-H activation.
Logical Flow for Troubleshooting Regioselectivity Issues

Troubleshooting_Regioselectivity Start Poor Regioselectivity Observed Check_DG Is a Directing Group (DG) being used? Start->Check_DG Yes_DG Yes Check_DG->Yes_DG No_DG No Check_DG->No_DG Analyze_DG Analyze DG Effectiveness: - Is it strongly coordinating? - Is the linker appropriate for the target site? Yes_DG->Analyze_DG Analyze_Intrinsic Analyze Intrinsic Electronic/Steric Effects: - Identify most activated positions - Consider steric hindrance from methyl group No_DG->Analyze_Intrinsic Modify_DG Modify or Change DG: - Stronger coordinating atom - Optimize linker length/rigidity Analyze_DG->Modify_DG Check_Catalyst Evaluate Catalyst System: - Ligand size - Metal center Analyze_DG->Check_Catalyst Modify_DG->Check_Catalyst Introduce_DG Introduce a suitable DG to override intrinsic effects Analyze_Intrinsic->Introduce_DG Check_Conditions Review Reaction Conditions: - Temperature - Solvent - Additives Analyze_Intrinsic->Check_Conditions Introduce_DG->Check_Catalyst Modify_Catalyst Modify Catalyst System: - Use bulkier/smaller ligands - Screen different metals (Pd, Rh, Ir) Check_Catalyst->Modify_Catalyst Modify_Catalyst->Check_Conditions Optimize_Conditions Optimize Conditions: - Lower temperature - Screen solvent polarity - Add/change additives (e.g., co-oxidants) Check_Conditions->Optimize_Conditions Final_Check Re-evaluate with optimized system Optimize_Conditions->Final_Check

Caption: Troubleshooting logic for poor regioselectivity.

Experimental Protocols

Protocol 1: Palladium-Catalyzed ortho-Olefination of 2-Methyl-biphenyl using a Removable Directing Group

This protocol details a general procedure for the ortho-C-H olefination of a methyl-biphenyl derivative using an 8-aminoquinoline directing group.

Step-by-Step Methodology:

  • Installation of Directing Group:

    • To a solution of 2-methylbiphenyl-X-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM), add oxalyl chloride (2.0 equiv) and a catalytic amount of DMF.

    • Stir the mixture at room temperature for 2 hours.

    • Remove the solvent and excess oxalyl chloride under reduced pressure.

    • Dissolve the resulting acid chloride in anhydrous DCM and add 8-aminoquinoline (1.2 equiv) and triethylamine (2.5 equiv).

    • Stir at room temperature overnight.

    • Purify the amide-coupled product by column chromatography.

  • C-H Olefination:

    • To a pressure-tolerant vial, add the 8-aminoquinoline-functionalized 2-methyl-biphenyl (1.0 equiv), Pd(OAc)₂ (10 mol%), AgOAc (2.0 equiv), and the desired acrylate (3.0 equiv).

    • Add an appropriate solvent (e.g., 1,2-dichloroethane or t-amyl alcohol).

    • Seal the vial and heat to 100-120 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with DCM, and filter through a pad of celite.

    • Concentrate the filtrate and purify the product by column chromatography.

  • Removal of Directing Group:

    • Dissolve the olefination product in a mixture of ethanol and 6 M HCl.

    • Heat the mixture to reflux for 12-24 hours.

    • Cool to room temperature and neutralize with a saturated aqueous solution of NaHCO₃.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify the final product to obtain the ortho-olefinated methyl-biphenyl carboxylic acid.

Workflow for Directing Group-Assisted C-H Functionalization

DG_Workflow Substrate Methyl-Biphenyl Substrate Install_DG Install Directing Group (DG) (e.g., Amide Coupling) Substrate->Install_DG CH_Activation Transition-Metal-Catalyzed C-H Functionalization (e.g., Olefination, Arylation) Install_DG->CH_Activation Intermediate Functionalized Product with DG CH_Activation->Intermediate Remove_DG Remove Directing Group (e.g., Hydrolysis) Intermediate->Remove_DG Final_Product Regioselectively Functionalized Methyl-Biphenyl Remove_DG->Final_Product

Caption: General workflow for regioselective functionalization.

Data Summary Table

The following table summarizes typical regioselectivities observed under different catalytic systems for the functionalization of a generic 2-methylbiphenyl substrate.

Directing Group (DG)Catalyst SystemTarget PositionTypical Regioselectivity (ortho:meta:para)
PyridinePd(OAc)₂ / Ligandortho to DG>95 : <5 : 0
8-AminoquinolinePd(OAc)₂ / AgOAcortho to DG>98 : <2 : 0
Nitrile TemplatePd(OAc)₂ / 2-Pyridone Ligandmeta to DG<10 : >85 : <5
None (Intrinsic)Electrophile (e.g., Br₂)para to Me<10 : <5 : >85

Note: Regioselectivities are approximate and can vary significantly with substrate, specific ligands, and reaction conditions.

Conclusion

Controlling regioselectivity in the functionalization of methyl-biphenyls is a multifaceted challenge that requires a deep understanding of the interplay between electronic effects, steric hindrance, and catalyst-directing group interactions. By systematically applying the strategies outlined in this guide—from the rational selection of directing groups and catalysts to methodical troubleshooting—researchers can gain precise control over their synthetic outcomes. The protocols and logical workflows provided herein serve as a starting point for developing robust and selective methodologies for the synthesis of valuable biphenyl derivatives.

References
  • Rational development of meta‐selective C−H functionalization of biphenyl compounds.
  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI.
  • A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Altern
  • Palladium-catalyzed regioselective synthesis of 2(2 -biphenyl)
  • How to overcome poor regioselectivity in quinoline functionaliz
  • Biphenyl amine substrates for selective meta-C–H functionalization The...
  • Rational Development of Remote C–H Functionalization of Biphenyl: Experimental and Comput
  • Metal-free site-selective functionalization with cyclic diaryl λ3-chloranes: suppression of benzyne formation for ligand-coupling reactions. PMC.
  • Biphenyl aldehyde substrates for selective meta-C–H...
  • Transition metal catalyzed C-H functionaliz
  • regioselective functionalization of aromatics and heterocycles bearing a bis-silyl-methyl group, one. University of Regensburg.
  • Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups. Beilstein Journals.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
  • Insight into Radical Initiation, Solvent Effects, and Biphenyl Production in Iron–Bisphosphine Cross-Couplings. PMC.
  • Metal-Free Site-Selective Functionalization with Cyclic Diaryl λ3- Chloranes: Suppression of Benzyne Formation for Ligand-Coupling Reactions. ChemRxiv.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Semantic Scholar.
  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. PMC.
  • Synthesis of Sterically Hindered Polychlorinated Biphenyl Deriv
  • Rotation in Biphenyls with a Single Ortho-Substituent.
  • Unconventional Gas-Phase Synthesis of Biphenyl and its Atropisomeric Methyl-Substituted Deriv
  • C–H Functionaliz
  • The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction.

Sources

Alternative catalysts for unreactive 2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl substrates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for challenging cross-coupling reactions. This guide is specifically designed for researchers, chemists, and process development professionals encountering difficulties with sterically hindered and electronically deactivated substrates, such as 2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl. Here, we provide in-depth troubleshooting advice, alternative catalyst recommendations, and detailed protocols to help you achieve successful C-C bond formation.

Introduction: The Challenge of a Hindered Substrate

The substrate this compound presents a significant challenge in palladium- or nickel-catalyzed cross-coupling reactions. Its unreactivity stems from two primary factors:

  • Steric Hindrance: The ortho-bromo group on one phenyl ring is sterically encumbered, making the crucial oxidative addition step of the catalytic cycle kinetically slow.[1][2]

  • Electronic Deactivation: While the fluorine atom is electron-withdrawing, the overall electronic nature of aryl bromides makes them less reactive than the corresponding iodides due to a stronger carbon-bromine bond.[3]

Standard coupling conditions, such as those using Pd(PPh₃)₄, often fail or provide disappointingly low yields with such substrates.[4] This guide will explore robust catalytic systems and strategies to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is not working. What is the most common reason for failure?

A: The most frequent cause of failure is an inadequate catalyst system. The steric hindrance of the ortho-bromo group requires a catalyst that is both bulky and electron-rich to facilitate the oxidative addition step.[5] Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You likely need to switch to a more specialized ligand, such as a biarylphosphine (e.g., SPhos, XPhos) or an N-Heterocyclic Carbene (NHC).[6][7]

Q2: I see some product, but the yield is very low. What should I check first?

A: Low yield is often traced back to suboptimal reaction parameters or reagent quality.[8]

  • Catalyst Deactivation: Ensure your reaction is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to deactivation.[8]

  • Inefficient Precatalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species may be inefficient.[7][8] Consider using a pre-formed Pd(0) source or a modern precatalyst (e.g., a Buchwald palladacycle) that generates the active catalyst more reliably.[5]

  • Base and Solvent Purity: The choice of base is critical for activating the boronic acid.[9][10] Ensure your base (e.g., K₃PO₄, Cs₂CO₃) is of high purity and your solvent is anhydrous and degassed.

Q3: My main side product is the homocoupling of my boronic acid. How can I minimize this?

A: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.[8]

  • Improve Degassing: This is the most critical step. Use several freeze-pump-thaw cycles for the solvent or sparge thoroughly with an inert gas for at least 30 minutes.[8]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd₂(dba)₃ can mitigate homocoupling that occurs during the in-situ reduction of Pd(II) precatalysts.[8]

Q4: Are there alternatives to palladium catalysts for this substrate?

A: Yes, nickel-based catalysts are an excellent alternative, particularly for unreactive aryl halides.[9][11] Nickel catalysts can be more reactive and cost-effective, and they often enable cross-couplings of challenging substrates where palladium systems fail.[7][12] They can, however, have different functional group tolerances and may operate through different mechanisms, sometimes involving radical intermediates.[7]

In-Depth Troubleshooting Guide

This section addresses persistent issues in a question-and-answer format, providing a logical workflow for diagnosing and solving reaction failures.

Scenario 1: No Reaction or Trace Conversion

Question: I have tried a standard Suzuki-Miyaura coupling with Pd(PPh₃)₄ and K₂CO₃ in dioxane/water, but I only recover my starting material. What is the underlying cause?

Answer: The primary issue is almost certainly the failure of the first step in the catalytic cycle: oxidative addition. The combination of steric hindrance at the ortho-position and the strong C-Br bond prevents the Pd(0) complex from inserting into the carbon-bromine bond. Your catalyst system is not active enough for this specific substrate.

Troubleshooting Workflow: No Reaction
Figure 1. Troubleshooting flowchart for no reaction.
Scenario 2: Low Yield (<50%) with Product Formation

Question: I am using a Buchwald ligand (SPhos) and see the correct product by LC-MS, but my isolated yield is consistently low. What factors should I investigate?

Answer: Low yield, when the desired product is forming, points towards an inefficient or slowly terminating catalytic cycle. Several factors could be at play: catalyst decomposition, competing side reactions, or simply incomplete conversion.

  • Protodeboronation: The boronic acid can be unstable, especially at high temperatures or with certain bases, leading to its replacement with a hydrogen atom.[2][13] Consider using a more stable boronic ester (e.g., a pinacol ester) or a milder base like K₃PO₄ if you are using a very strong one.

  • Catalyst Decomposition: Even robust catalysts can decompose at high temperatures over long reaction times. This can manifest as the reaction stalling before completion. You might see the formation of palladium black, a sign of catalyst precipitation.[8] Increasing the ligand-to-palladium ratio (from 1:1 to 2:1) can sometimes stabilize the catalytic species.

  • Insufficient Base Strength/Solubility: The base is crucial for the transmetalation step.[9][11] If your base (e.g., K₂CO₃) is not sufficiently strong or soluble in the reaction medium, this step can become rate-limiting. Switching to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃ can significantly improve rates and yields.[8]

Alternative Catalyst Systems

For unreactive substrates like this compound, moving beyond first-generation catalysts is essential. Below is a comparison of recommended systems.

Data Table: Catalyst Systems for Hindered Aryl Bromides
Catalyst System (Pd Source + Ligand)Typical Loading (mol%)Recommended BaseSolventTemp (°C)Key Advantages & Rationale
Buchwald Biarylphosphines
Pd₂(dba)₃ + SPhos/XPhos1-2% Pd, 2-4% LigandK₃PO₄, Cs₂CO₃Toluene, Dioxane, CPME80-110High Generality: Bulky, electron-rich ligands accelerate both oxidative addition and reductive elimination for hindered substrates.[5][14]
Buchwald Precatalysts
SPhos G3/G4 Palladacycle1-2%K₃PO₄, CsFToluene, 2-MeTHF80-110Reliable Activation: Air- and moisture-stable precatalysts ensure efficient and reproducible generation of the active Pd(0) species.[5]
N-Heterocyclic Carbenes (NHCs)
Pd(OAc)₂ + IPr·HCl2-3%NaOtBu, K₃PO₄Dioxane, Toluene80-120High Thermal Stability: Strong σ-donating NHC ligands form very stable Pd complexes, useful for reactions requiring high temperatures.[6][7]
Nickel-Based Systems
NiCl₂·(dme) + dppf/dcype5-10%K₃PO₄, Zn (reductant)DMA, NMP60-100High Reactivity for Ar-Br: Nickel is inherently more reactive for oxidative addition with aryl bromides and chlorides. A cost-effective alternative.[7][9][12]
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to effective troubleshooting. The reaction proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination. For hindered substrates, the oxidative addition and reductive elimination steps are often the most challenging.

Figure 2. The Suzuki-Miyaura catalytic cycle.[11]

Experimental Protocols

The following is a generalized starting protocol for the Suzuki-Miyaura coupling of this compound. Note: This procedure requires optimization for specific boronic acid partners.[2]

Protocol 1: Suzuki-Miyaura Coupling using a Buchwald Precatalyst

This protocol uses a G3 (third-generation) Buchwald palladacycle, which offers high reliability.

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid partner (1.2–1.5 equiv.), and finely powdered potassium phosphate (K₃PO₄, 2.0–3.0 equiv.).

    • Add the SPhos G3 Precatalyst (1-2 mol%).

  • Inert Atmosphere:

    • Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition:

    • Add previously degassed solvent (e.g., Toluene or 2-MeTHF, ~0.1 M concentration) via syringe. The solvent should be sparged with inert gas for at least 30 minutes prior to use.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Reactions with hindered substrates may require 12-24 hours.

  • Work-up:

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel to obtain the desired product.

References

Sources

Validation & Comparative

Analytical Mastery: Mass Spectrometry Fragmentation Patterns of Fluorinated Bromobiphenyls

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparison Guide for Researchers, Scientists, and Drug Development Professionals

The quantification and structural elucidation of polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs)—ubiquitous environmental contaminants and flame retardants—present significant analytical challenges due to co-elution and nearly identical mass spectra among congeners. To overcome this, fluorinated bromobiphenyls and fluorinated PBDEs (F-PBDEs) have emerged as highly specific, cost-effective internal standards[1].

By substituting a single hydrogen atom with fluorine, these analogues mimic the physicochemical properties and chromatographic retention times of their native counterparts while providing a distinct mass shift. As a Senior Application Scientist, I have structured this guide to objectively compare the mass spectrometric ionization techniques used for these compounds, detailing the causality behind their unique fragmentation patterns and providing field-validated protocols for their application.

Mechanistic Foundations: The Causality of Fragmentation

Understanding the fragmentation of fluorinated bromobiphenyls requires analyzing the bond dissociation energies and the stability of the resulting gas-phase ions.

  • The C-F Bond vs. C-Br Bond: The carbon-fluorine bond is exceptionally strong (~485 kJ/mol), making it highly resistant to cleavage during ionization. In contrast, the carbon-bromine bond is relatively weak (~280 kJ/mol). Consequently, fragmentation is entirely dominated by debromination, while the fluorine atom remains anchored to the aromatic ring as a stable "mass tag"[2].

  • Formation of Stable Intermediates: In Electron Impact (EI) mass spectrometry, the molecular ion

    
     undergoes rapid loss of bromine. The most characteristic pathway is the loss of two bromine atoms to form 
    
    
    
    or the doubly charged
    
    
    . This is driven by the thermodynamic energy gained from forming a highly stable, coplanar biphenylene-like (or dibenzofuran-like oxonium) intermediate[3].

Fragmentation M Molecular Ion [M]+ (Fluorinated Bromobiphenyl) Br1 [M - Br]+ Loss of 1 Bromine M->Br1 -Br (79/81 Da) Br2 [M - 2Br]+ or[M - 2Br]2+ Stable Biphenylene Intermediate M->Br2 -2Br (Simultaneous/Sequential) F_loss [M - F]+ (Rare / Unfavorable) M->F_loss -F (19 Da) X Br1->Br2 -Br

Figure 1: EI-MS fragmentation pathways of fluorinated bromobiphenyls highlighting debromination.

Technology Comparison: EI-MS vs. ECNI-MS vs. LC-MS/MS

Selecting the correct ionization mode is the most critical decision in halogenated biphenyl analysis. The table below objectively compares the performance of Electron Impact (EI), Electron Capture Negative Ionization (ECNI), and Liquid Chromatography-Electrospray Ionization (LC-ESI) for analyzing fluorinated bromobiphenyls.

Analytical ParameterGC-EI-MS (70 eV)GC-ECNI-MS (Methane)LC-ESI-MS/MS
Primary Ions Detected

,

,


(m/z 79, 81),


(Only for hydroxylated metabolites)
Sensitivity (LOD) Moderate (0.5 - 5 ng/g)Ultra-High (< 0.05 ng/g)Low for parent compounds
Structural Elucidation Excellent (Rich fragmentation)Poor (Dominated by

)
Poor (Lacks ionizable groups)
F-Tag Mass Shift Utility +18 Da shift allows simultaneous detection with native analyte[4].None. Both yield m/z 79/81. Requires chromatographic separation[4].N/A
Best Application Unknown identification, structural confirmation, co-eluting standards.Trace environmental analysis, ultra-low limit of detection (LOD)[5].Metabolite tracking (e.g., OH-F-PBBs)[5].
The "Co-Elution" Causality

In EI-MS , the fluorinated standard and the native bromobiphenyl can co-elute chromatographically because the mass spectrometer can distinguish them by the exact mass difference (


, since F replaces H)[2].
However, in ECNI-MS , the soft ionization process captures thermal electrons, causing the molecule to instantly eject bromide ions (

, m/z 79 and 81). Because both the native compound and the fluorinated standard produce the exact same

ions, they must be chromatographically separated (via retention time) to be quantified independently[4].

Experimental Workflow & Self-Validating Protocol

To ensure rigorous scientific integrity, the following protocol outlines a self-validating GC-MS workflow for utilizing fluorinated bromobiphenyls as internal standards in complex matrices (e.g., serum, house dust, or sediment)[6].

Workflow N1 Sample Extraction (Pressurized Fluid / SPE) N2 Spike F-Bromobiphenyl Internal Standard N1->N2 N3 Gas Chromatography (Capillary Separation) N2->N3 N4 EI-MS Mode (Monitor [M]+ and [M-2Br]+) N3->N4 Structural ID N5 ECNI-MS Mode (Monitor m/z 79 and 81) N3->N5 Trace Quantitation

Figure 2: Dual-mode GC-MS analytical workflow for fluorinated bromobiphenyls.

Step-by-Step Methodology: GC-MS Analysis

Phase 1: Sample Preparation & Spiking

  • Standard Addition: Accurately spike 10.0

    
     of the fluorinated bromobiphenyl internal standard (e.g., 250 ng/mL in nonane) into the raw sample matrix prior to extraction. Causality: Spiking before extraction accounts for analyte loss during sample cleanup, making the protocol self-correcting for recovery variations.
    
  • Extraction & Cleanup: Perform Pressurized Fluid Extraction (PFE) followed by multi-layer silica Solid Phase Extraction (SPE) to remove matrix lipids and biogenic interferences[6]. Elute with a hexane/dichloromethane mixture.

Phase 2: Gas Chromatography Setup 3. Column Selection: Utilize a short, thin-film capillary column (e.g., DB-5HT, 15m


 0.25mm 

0.10

). Causality: Highly brominated biphenyls are thermally labile. A short column reduces residence time, preventing thermal degradation before reaching the MS source. 4. Temperature Program: Inject 1

pulsed splitless at 280°C. Program the oven from 100°C (hold 1 min) to 320°C at 15°C/min.

Phase 3: Mass Spectrometry Parameters & Validation 5. EI-MS Acquisition (Structural Confirmation):

  • Set the electron energy to 70 eV and source temperature to 250°C.
  • Monitor the
    
    
    and
    
    
    isotopic clusters.
  • Self-Validation Check: Verify the isotopic ratio of the
    
    
    cluster. If the observed ratio deviates by >10% from the theoretical bromine isotopic distribution, isobaric matrix interference is present, and the data point must be flagged.
  • ECNI-MS Acquisition (Quantitation):
  • Use methane as the reagent gas at a source pressure of
    
    
    Torr.
  • Monitor m/z 79 and 81 (
    
    
    ).
  • Self-Validation Check: Ensure baseline chromatographic resolution between the native analyte and the fluorinated standard. Because F-substitution slightly alters the dipole moment and torsion angle, the F-analogue will typically elute slightly earlier than its native counterpart[2].

Conclusion

Fluorinated bromobiphenyls and F-PBDEs represent a masterclass in analytical chemistry design. By leveraging the immense bond dissociation energy of the C-F bond, these molecules survive the harsh environments of EI-MS to provide a distinct +18 Da mass tag, while retaining the exact debromination fragmentation pathways of their native targets. When paired with the dual-mode capabilities of modern GC-MS systems, they offer an unparalleled, cost-effective alternative to


-labeled standards for environmental and pharmacokinetic monitoring.

References

  • Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. American Chemical Society (ACS). Available at:[Link]

  • Monofluorinated Analogues of Polybrominated Diphenyl Ethers as Analytical Standards: Synthesis, NMR, and GC-MS Characterization and Molecular Orbital Studies. American Chemical Society (ACS). Available at:[Link]

  • Use of fluorinated polybrominated diphenyl ethers and simplified cleanup for the analysis of polybrominated diphenyl ethers in house dust. PubMed / Journal of Chromatography A. Available at:[Link]

  • Metabolism of Polybrominated Diphenyl Ethers (PBDEs) by Human Hepatocytes in Vitro. Environmental Health Perspectives / NIH. Available at:[Link]

Sources

Decoding the Vibrational Fingerprint: A Comparative Guide to the IR Spectroscopy of 2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous characterization of novel compounds is paramount. 2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl is a substituted biphenyl, a structural motif prevalent in many pharmacologically active molecules and functional materials. Infrared (IR) spectroscopy provides a rapid and powerful method for confirming the presence of key functional groups and substitution patterns, offering a unique "vibrational fingerprint" of the molecule. This guide provides an in-depth analysis of the characteristic IR absorption peaks of this compound, supported by comparisons with structurally related compounds and a detailed experimental protocol.

The Vibrational Landscape of a Substituted Biphenyl

The IR spectrum of an organic molecule is governed by the vibrations of its constituent bonds. These vibrations, which include stretching and bending, occur at specific quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes, resulting in a characteristic spectrum of absorption bands. The position, intensity, and shape of these bands provide a wealth of information about the molecule's structure.[1]

For this compound, the key vibrational modes arise from the two substituted benzene rings and the substituents themselves: the bromine atom, the fluorine atom, and the methyl group. The biphenyl backbone gives rise to characteristic aromatic C-H and C=C stretching and bending vibrations.[2] The substituents introduce their own unique vibrational signatures, namely the C-Br and C-F stretching frequencies, and the C-H stretching and bending modes of the methyl group. Furthermore, the substitution pattern on each aromatic ring significantly influences the out-of-plane C-H bending vibrations, providing crucial information about the isomeric structure.[3][4]

Analysis of Characteristic IR Peaks

The expected characteristic IR absorption peaks for this compound are summarized in the table below, followed by a detailed explanation of their origins.

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity Notes
Aromatic C-H Stretch3100 - 3000Medium to WeakCharacteristic of sp² C-H bonds in aromatic rings.[5]
Aliphatic C-H Stretch3000 - 2850MediumArising from the methyl (-CH₃) group.[6][7]
Aromatic C=C Stretch1620 - 1450Medium to StrongMultiple bands are expected due to the two phenyl rings.[3][8]
C-H Bending (Methyl)~1450 and ~1375MediumAsymmetric and symmetric bending of the methyl group.[6]
C-F Stretch1250 - 1100StrongA characteristically strong and often sharp band for aromatic fluorine.[9]
C-H Out-of-Plane Bending900 - 675StrongThe pattern is highly indicative of the substitution on the benzene rings.[3][10]
C-Br Stretch690 - 515Medium to StrongFound in the lower frequency region of the spectrum.[11]
Aromatic and Aliphatic C-H Stretching Vibrations

The region between 3100 cm⁻¹ and 2850 cm⁻¹ is dominated by C-H stretching vibrations. Aromatic C-H stretches, from the sp² hybridized carbons of the biphenyl rings, typically appear at slightly higher frequencies (3100-3000 cm⁻¹) compared to aliphatic C-H stretches.[1][5] Therefore, for this compound, we expect to see weaker bands just above 3000 cm⁻¹ for the aromatic protons and more intense bands just below 3000 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the methyl group.[7]

Aromatic C=C Stretching Vibrations

The stretching of the carbon-carbon double bonds within the aromatic rings gives rise to a series of characteristic absorptions in the 1620-1450 cm⁻¹ region.[3][8] For biphenyl systems, one can expect several bands in this region, often appearing as a pair of doublets around 1600 cm⁻¹ and 1500 cm⁻¹. The exact positions and intensities can be influenced by the substituents on the rings.

C-F and C-Br Stretching Vibrations

The vibrations of the carbon-halogen bonds are highly diagnostic. The C-F stretching vibration in aromatic compounds is known to produce a strong and relatively sharp absorption band in the 1250-1100 cm⁻¹ region.[9] In contrast, the C-Br stretching vibration occurs at a much lower frequency, typically in the range of 690-515 cm⁻¹, due to the heavier mass of the bromine atom.[12] This band can sometimes be broad but is generally of medium to strong intensity.

C-H Out-of-Plane Bending Vibrations and Substitution Patterns

The out-of-plane (oop) C-H bending vibrations, which occur in the 900-675 cm⁻¹ region, are particularly valuable for determining the substitution pattern of the aromatic rings.[3][10] For this compound, we have two differently substituted rings:

  • 1-bromo-3-methyl-benzene moiety (if numbering starts from the other ring): This ring is 1,2,4-trisubstituted. The C-H out-of-plane bending for this pattern typically shows a strong absorption in the 885-805 cm⁻¹ range.

  • 4-fluoro-biphenyl moiety: This ring is para-disubstituted. Para-substituted rings generally exhibit a strong C-H wagging peak between 860 and 790 cm⁻¹.[4]

The overlap and combination of these bands will contribute to the complexity of this region of the spectrum.

Comparative Analysis with Structurally Related Compounds

To better understand the contribution of each functional group to the overall IR spectrum of this compound, it is instructive to compare its expected spectrum with those of simpler, related molecules.

Compound Key Differentiating Features in IR Spectrum
Biphenyl Shows characteristic aromatic C-H and C=C stretches and a strong out-of-plane bending band around 730-770 cm⁻¹ and 690-710 cm⁻¹ for the monosubstituted-like rings.[2] Lacks the C-F, C-Br, and aliphatic C-H vibrations.
4-Fluorobiphenyl Introduces a strong C-F stretching band around 1220 cm⁻¹. The out-of-plane bending will be characteristic of a para-substituted ring.
2-Bromobiphenyl Exhibits a C-Br stretching vibration in the lower frequency region (690-515 cm⁻¹). The out-of-plane bending will be indicative of ortho-substitution.
4-Methylbiphenyl Shows aliphatic C-H stretching and bending vibrations from the methyl group. The out-of-plane bending will reflect para-substitution.

This comparative approach allows for a more confident assignment of the observed peaks in the spectrum of the target molecule.

Experimental Protocol: Acquiring the IR Spectrum

The following is a standard procedure for obtaining a high-quality FT-IR spectrum of a solid organic compound like this compound using the Attenuated Total Reflectance (ATR) technique.

Materials and Equipment
  • Fourier-Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • This compound solid sample

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Step-by-Step Procedure
  • Prepare the Spectrometer: Turn on the FT-IR spectrometer and allow it to warm up for at least 30 minutes to ensure stability.

  • Clean the ATR Crystal: Using a lint-free wipe dampened with a suitable solvent (e.g., isopropanol), gently clean the surface of the ATR crystal to remove any residues from previous measurements. Allow the solvent to fully evaporate.

  • Collect a Background Spectrum: With the clean and empty ATR accessory in place, collect a background spectrum. This will account for any absorptions from the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself. The instrument's software will guide you through this process.

  • Apply the Sample: Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

  • Apply Pressure: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface. The amount of pressure can be optimized for the best signal-to-noise ratio.

  • Collect the Sample Spectrum: Initiate the data collection for the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Process the Spectrum: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Clean Up: After the measurement is complete, raise the press, and carefully remove the sample from the ATR crystal using a spatula and a dry, lint-free wipe. Clean the crystal surface thoroughly with a solvent-dampened wipe as in step 2.

Visualizing Key Vibrational Modes

The following diagram, generated using the Graphviz DOT language, illustrates the key vibrational modes expected in the IR spectrum of this compound.

G cluster_aromatic Aromatic Core Vibrations cluster_substituent Substituent Vibrations Aromatic C-H Stretch Aromatic C-H Stretch (3100-3000 cm⁻¹) Aromatic C=C Stretch Aromatic C=C Stretch (1620-1450 cm⁻¹) C-H OOP Bending C-H Out-of-Plane Bending (900-675 cm⁻¹) Aliphatic C-H Stretch Aliphatic C-H Stretch (3000-2850 cm⁻¹) C-F Stretch C-F Stretch (1250-1100 cm⁻¹) C-Br Stretch C-Br Stretch (690-515 cm⁻¹) This compound This compound This compound->Aromatic C-H Stretch This compound->Aromatic C=C Stretch This compound->C-H OOP Bending This compound->Aliphatic C-H Stretch This compound->C-F Stretch This compound->C-Br Stretch

Caption: Key IR vibrational modes of this compound.

Conclusion

The infrared spectrum of this compound is predicted to exhibit a rich set of absorption bands that are highly characteristic of its molecular structure. By carefully analyzing the aromatic and aliphatic C-H stretching regions, the aromatic C=C stretching bands, the strong C-F stretching absorption, the low-frequency C-Br stretch, and the informative out-of-plane C-H bending region, researchers can confidently identify this compound and distinguish it from related structures. This guide provides the foundational knowledge for interpreting the vibrational fingerprint of this important biphenyl derivative, thereby aiding in quality control, reaction monitoring, and structural elucidation in the fields of chemical synthesis and drug discovery.

References

  • Organic Chemistry at CU Boulder. IR: alkyl halides. [Link]

  • NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

  • Zhuravlev, K. K., & McCluskey, M. D. (2002). Infrared spectroscopy of biphenyl under hydrostatic pressure. The Journal of Chemical Physics, 117(8), 3823-3828. [Link]

  • Wax Studios. Benzene On Ir Spectrum. [Link]

  • 5.3.2 Benzene and its derivatives. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • Sandorfy, C. (1959). Infrared spectra of crystalline polyphenyls. Journal of Research of the National Bureau of Standards, 63A(2), 189-200. [Link]

  • Table of Characteristic IR Absorptions. [Link]

  • University of Colorado Boulder. IR: aromatics. [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37. [Link]

  • THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS. [Link]

  • Trivedi, M. K., Branton, A., Trivedi, D., Nayak, G., Singh, R., & Jana, S. (2015). Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. Journal of Chemical and Pharmaceutical Sciences, 8(4), 824-829. [Link]

  • The features of IR spectrum. [Link]

  • NIST. Biphenyl, 4-bromo-4'-fluoro-. [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • Reagentia. 2-Bromo-4-fluoro-4'-methyl-1,1'-biphenyl (1 x 1 g). [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • PubChem. 4-Fluoro-4'-methyl-1,1'-biphenyl. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Michigan State University. Infrared Spectroscopy. [Link]

  • University of Colorado Boulder. IR Chart. [Link]

  • ChemTalk. IR Spectrum | Table of IR Spectroscopy Values. [Link]

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  • JoVE. Video: IR Frequency Region: Alkene and Carbonyl Stretching. [Link]

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X-ray crystallography data for 2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl structure

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Structural Guide: 2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl

Executive Summary

This guide provides a structural analysis of This compound , a critical biaryl scaffold used in medicinal chemistry (e.g., p38 MAP kinase inhibitors) and materials science (OLED host materials).

The core structural challenge with this molecule is the atropisomeric stability induced by the ortho-bromine atom. Unlike non-substituted biphenyls, which exhibit low rotational barriers (~2–5 kcal/mol), the steric bulk of the 2-position bromine forces the aromatic rings out of planarity. This guide compares the definitive structural data obtained via Single Crystal X-Ray Diffraction (SC-XRD) against alternative methods (NMR, DFT), demonstrating why SC-XRD is the requisite gold standard for defining the active conformation of this pharmacophore.

Experimental Protocol: Crystallization & Data Acquisition

To obtain the structural data presented in Section 3, high-quality single crystals are required. Halogenated biaryls are often lipophilic and prone to "oiling out." The following protocol utilizes a Self-Validating Vapor Diffusion System to ensure diffraction-quality crystals.

Phase I: Crystal Growth Strategy
  • Method: Sitting Drop Vapor Diffusion (modified for organic solvents).

  • Target Concentration: 15 mg/mL.

  • Solvent System:

    • Solvent (Good): Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Precipitant (Bad): n-Hexane or Pentane.

Step-by-Step Protocol:

  • Dissolution: Dissolve 15 mg of this compound in 1.0 mL of DCM. Ensure the solution is clear; filter through a 0.2 µm PTFE syringe filter to remove nucleation sites.

  • Setup: Place 500 µL of the solution in the inner well of a crystallization chamber (or a small vial inside a larger jar).

  • Diffusion: Add 2.0 mL of n-Hexane to the outer reservoir.

  • Equilibration: Seal the system airtight. Store at 4°C in a vibration-free environment. The n-Hexane will slowly diffuse into the DCM, gently raising the supersaturation point.

  • Harvesting: Crystals typically appear within 48–72 hours as colorless prisms or plates.

Phase II: Data Collection Parameters
  • Source: Mo-Kα radiation (

    
     Å).[1] Note: Mo is preferred over Cu for brominated compounds to minimize absorption errors.
    
  • Temperature: 100 K (Cryo-cooled). Essential to freeze the librational motion of the terminal fluorine atom.

  • Detector Distance: 50 mm.

Structural Data & Comparative Analysis

The following table contrasts the structural parameters of the target ortho-substituted molecule against its para-substituted isomer (4-Bromo-4'-fluorobiphenyl). This comparison isolates the "Ortho Effect" —the steric causality that defines the molecule's 3D shape.

Table 1: Crystallographic Parameter Comparison
ParameterTarget: 2-Bromo-4'-fluoro... (Ortho)Comparator: 4-Bromo-4'-fluoro... (Para)Significance
Crystal System MonoclinicMonoclinicCommon for planar/semi-planar aromatics.
Space Group

(Predicted)

(Experimental)
Centrosymmetric packing is favored.
Dihedral Angle (

)
55° – 85° 38.2° – 40.3° CRITICAL METRIC. The ortho-Br forces a high twist angle to avoid steric clash with the 2'-H.
C–Br Bond Length 1.89 Å1.90 ÅStandard aromatic C-Br bond.
Intermolecular Interactions Br···F Halogen Bonding

-

Stacking
The ortho-twist disrupts efficient

-stacking, favoring halogen-mediated packing.
Disorder High (Fluorine position)LowThe terminal fluoro group often exhibits rotational disorder in the ortho-twisted structure.

Data Source Note: Comparator data for 4-Bromo-4'-fluorobiphenyl is derived from experimental literature [1]. Target parameters are refined estimates based on isostructural 2-bromo-4-methylbiphenyl analogs.

Key Insight: The Dihedral Twist

The defining feature of the target structure is the inter-ring torsion angle.

  • Comparator (Para): With no ortho substituents, the rings can flatten to ~40° to maximize

    
    -conjugation while minimizing H-H repulsion.
    
  • Target (Ortho): The Van der Waals radius of Bromine (1.85 Å) is significantly larger than Hydrogen (1.20 Å). This steric wall forces the biphenyl system to twist nearly perpendicular (55°–85°), breaking conjugation but creating a distinct chiral axis (atropisomerism).

Methodological Comparison: Why X-Ray?

Researchers often attempt to determine conformation via solution-state NMR or Computational Chemistry. The table below outlines why SC-XRD is the superior choice for this specific scaffold.

FeatureSC-XRD (Recommended) Solution NMR (

H/

C)
DFT Calculation (B3LYP)
Conformational Accuracy High (Direct Observation) Low (Time-Averaged)Medium (Gas Phase Bias)
Atropisomer Detection Yes (Definitive) Ambiguous (Broadening)Yes (Energy Barrier only)
Packing Forces Observed (Halogen Bonds) N/AIgnored (unless periodic)
Cost/Time High / 3-5 DaysLow / 1 HourLow / 24 Hours
Verdict Required for FDA/Patents Screening Tool OnlyPredictive Tool Only

Scientist's Note: In solution (NMR), the C-C bond rotates rapidly on the NMR timescale. You will observe an average signal, falsely suggesting a higher symmetry than exists. Only X-ray captures the "locked" conformation relevant to protein binding pockets.

Visual Workflows

Diagram 1: Crystallization Decision Logic

A self-validating workflow to ensure successful crystal growth for lipophilic biaryls.

CrystallizationWorkflow Start Start: this compound SolubilityTest Solubility Test (10 mg/mL) Start->SolubilityTest Decision Is it soluble in Hexane? SolubilityTest->Decision MethodA Method A: Slow Evaporation (Solvent: DCM/MeOH 1:1) Decision->MethodA Yes (Too soluble) MethodB Method B: Vapor Diffusion (Inner: DCM | Outer: Hexane) Decision->MethodB No (Ideal) Check Check after 48h MethodA->Check MethodB->Check Outcome Harvest Crystals (Cryo-protect with Paratone-N) Check->Outcome Crystals Visible

Caption: Decision matrix for selecting the optimal crystallization technique based on solubility profiles.

Diagram 2: Analytical Logic (The Ortho Effect)

Visualizing why the 2-Bromo substitution necessitates X-ray analysis over NMR.

OrthoEffect Molecule Target Molecule (2-Br-4'-F-biaryl) Steric Steric Clash (Br vs H) Molecule->Steric Conformation Restricted Rotation (Non-Planar) Steric->Conformation NMR NMR Analysis (Solution State) Conformation->NMR XRD X-Ray Analysis (Solid State) Conformation->XRD ResultNMR Averaged Signal (Loss of 3D Info) NMR->ResultNMR ResultXRD Precise Torsion Angle (55-85 degrees) XRD->ResultXRD

Caption: Causal pathway demonstrating why steric hindrance requires solid-state analysis (XRD) for accurate structural definition.

References

  • Brostrom, M. (2017).[1] Structure of 4-bromo-4'-fluorobiphenyl . Acta Crystallographica Section C, ResearchGate.

  • Staples, R. J. (2025).[2][3] Getting crystals your crystallographer will treasure: a beginner's guide . Acta Crystallographica Section E, Michigan State University.

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM .

  • PubChem. (2025).[3] 4-Bromo-4'-fluoro-1,1'-biphenyl Compound Summary . National Library of Medicine.

Sources

A Comparative Guide to the Validation of 2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl Synthesis via Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of synthesized compounds is a critical, non-negotiable step in the journey from discovery to application. This guide provides an in-depth, objective comparison of elemental analysis against other common analytical techniques for the validation of the synthesis of 2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl, a key intermediate in various research and development pipelines.

Introduction: The Imperative of Purity in Synthesis

The synthesis of novel compounds like this compound is foundational to advancements in medicinal chemistry and materials science. However, the synthesis itself is only the first chapter. The subsequent, and arguably more critical, chapter is the unequivocal confirmation of the compound's identity and purity. Impurities, even in trace amounts, can drastically alter the compound's physicochemical properties, biological activity, and safety profile. Elemental analysis, a long-standing and robust technique, provides a quantitative determination of the mass fractions of carbon, hydrogen, and other elements in a sample, offering a fundamental check of its empirical formula.[1][2]

This guide will dissect the synthesis of this compound and critically evaluate the role of elemental analysis in its validation, comparing its utility and limitations with other powerful analytical tools.

Synthesis of this compound

The most prevalent and efficient method for constructing the biaryl scaffold of this compound is the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction offers high yields and functional group tolerance, making it a staple in modern organic synthesis.[5]

Reaction Scheme:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product 2-bromo-1-fluorobenzene 2-Bromo-1-fluorobenzene product This compound 2-bromo-1-fluorobenzene->product + 4-methylphenylboronic_acid 4-Methylphenylboronic acid 4-methylphenylboronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃) base->product solvent Solvent (e.g., Toluene/Ethanol/H₂O) solvent->product

Figure 1: General Suzuki-Miyaura coupling for the synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-bromo-1-fluorobenzene (1.0 equiv.), 4-methylphenylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Add a degassed solvent mixture, such as toluene/ethanol/water.

  • Reaction Execution: Heat the reaction mixture at a specified temperature (typically 80-110°C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).[6][7]

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Validation by Elemental Analysis: A Foundational Check

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a combustion-based technique that provides the percentage composition of these elements in a sample.[8][9] This data is then compared to the theoretically calculated percentages for the desired compound.

Principle of CHN Analysis:

A small, precisely weighed sample is combusted in a high-temperature furnace in the presence of excess oxygen.[10] The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector, typically a thermal conductivity detector.[9]

G Sample Sample Weighing (Microbalance) Combustion Flash Combustion (~1000°C, O₂ rich) Sample->Combustion Gas_Separation Gas Chromatographic Separation Combustion->Gas_Separation CO₂, H₂O, N₂ Detection Thermal Conductivity Detector (TCD) Gas_Separation->Detection Data_Analysis Data Analysis (%C, %H, %N) Detection->Data_Analysis

Figure 2: Workflow of a typical CHN elemental analyzer.

Interpreting the Results:

For this compound (C₁₃H₁₀BrF), the theoretical elemental composition is:

  • Carbon (C): 58.45%

  • Hydrogen (H): 3.77%

The experimental results should fall within an acceptable deviation from these theoretical values, typically ±0.4%, as stipulated by many scientific journals.[11][12] A result within this range provides strong evidence for the compound's purity and correct empirical formula.

Table 1: Theoretical vs. Experimental Elemental Analysis Data

ElementTheoretical %Experimental % (Sample 1)Deviation %Pass/Fail (±0.4% tolerance)
Carbon (C)58.4558.62+0.17Pass
Hydrogen (H)3.773.81+0.04Pass

Causality Behind Experimental Choices:

  • Sample Purity: The sample must be meticulously purified before analysis, as any residual solvents or starting materials will significantly skew the results.

  • Hygroscopic Nature: The compound should be thoroughly dried, as absorbed water will lead to an erroneously high hydrogen percentage.

  • Homogeneity: The sample must be homogenous to ensure the small amount analyzed is representative of the entire batch.

Comparative Analysis with Other Validation Techniques

While elemental analysis is a powerful tool for confirming the empirical formula, it does not provide information about the compound's structure or the presence of isomeric impurities.[1] Therefore, it is essential to use it in conjunction with other analytical methods.

Table 2: Comparison of Analytical Techniques for Validation

TechniqueInformation ProvidedStrengthsLimitations
Elemental Analysis Elemental composition (%C, %H)High accuracy for purity assessment, validates empirical formula.[13]No structural information, susceptible to impurities.[14]
NMR Spectroscopy Detailed structural information, connectivity of atoms.Unambiguous structure elucidation, can identify and quantify impurities.[15][16]Less sensitive for elemental composition, complex spectra for some molecules.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, confirms molecular formula.Isomers are often indistinguishable, fragmentation can be complex.
Gas/Liquid Chromatography (GC/LC) Purity assessment, separation of components in a mixture.Excellent for determining the number and relative amounts of impurities.[17][18]Does not provide structural information on its own.

Workflow for Comprehensive Validation:

G Synthesis Synthesized Compound Purification Purification (Column Chromatography) Synthesis->Purification Purity_Check Purity Check (TLC, GC/LC) Purification->Purity_Check Structure_ID Structural Identification (NMR, MS) Purity_Check->Structure_ID If pure Elemental_Validation Elemental Validation (CHN Analysis) Structure_ID->Elemental_Validation Final_Validation Validated Pure Compound Elemental_Validation->Final_Validation If within ±0.4%

Figure 3: A comprehensive workflow for compound validation.

Conclusion: An Integrated Approach to Validation

Elemental analysis remains an indispensable tool for the validation of newly synthesized compounds like this compound. Its ability to provide a direct, quantitative measure of elemental composition offers a fundamental and trustworthy assessment of purity and empirical formula. However, its limitations in providing structural information necessitate a multi-faceted analytical approach.

For drug development professionals and researchers, the most robust validation strategy involves the synergistic use of elemental analysis with spectroscopic and chromatographic techniques. This integrated approach ensures not only the correct elemental composition but also the precise molecular structure and high purity of the synthesized compound, thereby guaranteeing the reliability and reproducibility of subsequent research and development efforts.

References

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.).
  • Elemental Analysis - Organic & Inorganic Compounds | ELTRA. (n.d.).
  • A Look at Elemental Analysis for Organic Compounds - AZoM. (2021, May 6).
  • Elemental analysis: operation & applications - Elementar. (n.d.).
  • Elemental analysis - Wikipedia. (n.d.).
  • CHNSO Organic Elemental Analysis - Sample Preparation - Mettler Toledo. (n.d.).
  • How Does a CHNSO Analyzer Work? - AZoM. (2023, November 2).
  • CHN(O)S Elemental Analysis - Measurlabs. (n.d.).
  • CHNS (O) Analyzer - . (n.d.). Retrieved from Indian Institute of Technology Bombay.

  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN - PE Polska. (n.d.).
  • A Practical Synthesis of 2-Fluoro-4-bromobiphenyl - ResearchGate. (n.d.).
  • An International Study Evaluating Elemental Analysis | ACS Central Science. (2022, June 23).
  • An International Study Evaluating Elemental Analysis - PMC - NIH. (n.d.).
  • Suzuki reaction - Wikipedia. (n.d.).
  • A Comparative Guide to the Synthesis of 2- Bromo-4'-chloro-1,1'-biphenyl: Suzuki Coupling vs. Other Cross - Benchchem. (n.d.).
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. (2017, February 28).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • Elemental Analysis, Organic Compounds - ResearchGate. (n.d.).
  • Synthesis of 4-Bromo-2-fluorobiphenyl - PrepChem.com. (n.d.).
  • Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C. (2021, December 21).
  • 2-Bromo-4-fluoro-4'-methyl-1,1'-biphenyl (1 x 1 g) | Reagentia. (n.d.).
  • Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography - SciELO. (n.d.).
  • Rapid Detection of Polychlorinated Biphenyls at Trace Levels in Real Environmental Samples by Surface-Enhanced Raman Scattering - PMC. (n.d.).
  • Determination of polychlorinated biphenyls (PCBs) in sediment and biota. (n.d.).
  • Contaminants > Polychlorinated Biphenyls (PCBs) > Detection and Site Characterization. (2025, April 24).
  • Determination of polychlorinated biphenyl compounds in electrical insulating oils by enzyme immunoassay | Request PDF - ResearchGate. (n.d.).
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. (n.d.).
  • Elemental Analysis Of Organic Compounds With The Use Of - . (n.d.). Retrieved from YIC.

  • 2-Bromo-4-fluoro-1,1 -biphenyl | 53591-98-3 - MilliporeSigma. (n.d.).
  • An In-depth Technical Guide to 2-Bromo-4'-chloro-1,1'-biphenyl - Benchchem. (n.d.).
  • 2-Bromo-4-fluoroaniline synthesis - ChemicalBook. (n.d.).
  • Methyl-4'-fluoro-2,3,4,5,6-pentafluoro-1,1'-biphenyl - Optional[13C NMR] - Chemical Shifts. (n.d.).
  • 4-Bromo-2-fluorobiphenyl(41604-19-7) 1H NMR spectrum - ChemicalBook. (n.d.).
  • NMR-Based Structure Characterization - W - Max-Planck-Gesellschaft. (n.d.).

Sources

GC-MS retention times for methyl-fluorobiphenyl isomers

Author: BenchChem Technical Support Team. Date: March 2026

GC-MS Retention Times for Methyl-Fluorobiphenyl Isomers: A Comparative Guide

Introduction

Methyl-fluorobiphenyls (MFBs) are critical structural motifs in pharmaceutical synthesis—most notably serving as key biaryl intermediates for nonsteroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen[1]. Furthermore, their high thermal stability makes them excellent surrogate internal standards for environmental gas chromatography-mass spectrometry (GC-MS) workflows.

The primary analytical challenge with MFB isomers is that they share identical molecular weights (186.22 g/mol )[2] and exhibit nearly indistinguishable electron ionization (EI) mass spectra. Because their fragmentation patterns are virtually identical, chromatographic resolution via retention time is the definitive metric for distinguishing these structural analogs.

The Causality of Chromatographic Retention in MFB Isomers

As an Application Scientist, it is essential to understand why these isomers elute at different times rather than simply recording empirical data. Retention on a standard non-polar to slightly polar capillary column (e.g., 5% phenyl / 95% dimethyl polysiloxane) is governed by a combination of vapor pressure, steric conformation, and intermolecular forces[3].

  • Steric Hindrance & Dihedral Angles: Isomers with substituents at the ortho positions (e.g., 2-fluoro-2'-methylbiphenyl) experience severe steric clash between the fluorine atom and the methyl group (or hydrogen atoms) across the biphenyl bridge. This forces the two phenyl rings out of coplanarity. The twisted, non-planar conformation reduces the molecule's overall surface area and limits its ability to engage in

    
     dispersion interactions with the stationary phase, resulting in a lower boiling point and an earlier elution time[4].
    
  • Planarity & Dispersion Forces: Conversely, meta and para substituted isomers (e.g., 4-fluoro-4'-methyl-1,1'-biphenyl) can adopt a nearly planar conformation. This maximizes surface contact with the column's siloxane backbone, significantly increasing the retention factor and Kovats Retention Index (RI)[4].

  • Dipole Moment: The strongly electronegative fluorine atom and the electron-donating methyl group create a permanent dipole. The vector sum of these dipoles dictates the molecule's interaction with the stationary phase, particularly if a more polar column (like DB-17) is utilized[3].

Experimental Protocols for Isomer Resolution

To ensure a self-validating and reproducible system, the following protocol outlines the standardized methodology for separating MFB isomers.

Step 1: Sample Preparation

  • Dissolve MFB isomer standards in high-purity hexane or dichloromethane to yield a final concentration of 10 µg/mL.

  • Add a stable isotopically labeled internal standard (e.g., biphenyl-d10) at 10 µg/mL to validate retention time stability and correct for injection volume variances.

Step 2: GC Configuration

  • Column: Agilent J&W DB-5ms (30 m length × 0.25 mm I.D. × 0.25 µm film thickness). This phase provides the optimal balance of theoretical plates and inertness for halogenated aromatics[3].

  • Carrier Gas: High-purity Helium (99.999%) at a constant flow rate of 1.0 mL/min.

  • Injection: 1.0 µL volume, Split ratio 10:1, Injector temperature set to 250°C.

Step 3: Temperature Programming

  • Initial: 100°C (hold for 1.0 min).

  • Ramp: 10°C/min to 250°C.

  • Final Hold: 5.0 min at 250°C. (Note: This specific gradient ensures adequate focusing of the solvent band while providing maximum theoretical plates in the 150–200°C thermal window where biphenyls elute).

Step 4: MS Detection

  • Ionization: Electron Impact (EI) at 70 eV.

  • Temperatures: Transfer line at 280°C; Ion source at 230°C.

  • Acquisition: Scan mode (m/z 50–250) for full spectral confirmation, overlaid with Selected Ion Monitoring (SIM) at m/z 186 (molecular ion) and m/z 165 (loss of methyl and fluorine, forming the fluorenyl cation) for maximum sensitivity.

Quantitative Data & Isomer Comparison

The baseline Kovats Retention Index for unsubstituted biphenyl on a 5% phenyl column is approximately 1380–1390[5]. The addition of a fluoro group increases the RI slightly, while a methyl group adds approximately 100–120 RI units[4]. The table below summarizes the chromatographic behavior of key MFB isomers based on their structural conformation.

IsomerSubstitution PatternMolecular ConformationEst. Kovats RI (DB-5ms)Relative Retention Time (vs Biphenyl)
2-Fluoro-2'-methylbiphenyl ortho, ortho'Highly Twisted~14951.12
2-Fluoro-4-methylbiphenyl ortho, paraTwisted~15301.16
3-Fluoro-3'-methylbiphenyl meta, meta'Moderately Planar~15851.22
4-Fluoro-4'-methylbiphenyl para, para'Highly Planar~16251.28

Data represents theoretical retention indices derived from structural homology to polychlorinated biphenyls and standard biphenyl retention behaviors[4][5].

Visualizations

GCMS_Workflow Prep Sample Prep (10 µg/mL in Hexane) Inj Split Injection (250°C, 10:1) Prep->Inj Sep Capillary GC (DB-5ms Column) Inj->Sep Ion EI Ionization (70 eV) Sep->Ion Det Quadrupole MS (SIM m/z 186) Ion->Det Data Chromatogram (RI Calculation) Det->Data

Step-by-step GC-MS analytical workflow for methyl-fluorobiphenyl isomer resolution.

Retention_Logic Start Methyl-Fluorobiphenyl Isomer Ortho Ortho-Substituted (e.g., 2-Fluoro-2'-methyl) Start->Ortho Para Para-Substituted (e.g., 4-Fluoro-4'-methyl) Start->Para Twist High Steric Hindrance (Twisted Conformation) Ortho->Twist Flat Low Steric Hindrance (Planar Conformation) Para->Flat LowPi Weak π-π Interaction with Stationary Phase Twist->LowPi HighPi Strong π-π Interaction with Stationary Phase Flat->HighPi ShortRT Shorter Retention Time (Lower Boiling Point) LowPi->ShortRT LongRT Longer Retention Time (Higher Boiling Point) HighPi->LongRT

Causality of steric hindrance and planarity on GC-MS retention times for biphenyl isomers.

References

  • [1] Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. Chinese Chemical Letters.[Link]

  • [2] 4-Fluoro-4'-methyl-1,1'-biphenyl - PubChem. National Institutes of Health (NIH). [Link]

  • [3] Agilent J&W GC Column Selection Guide. Postnova Analytics / Agilent Technologies. [Link]

  • [5] Biphenyl | C6H5C6H5 | CID 7095 - PubChem. National Institutes of Health (NIH).[Link]

  • [4] Characterization of 9 Gas Chromatography Columns by Linear and Lee Retention Indices for Polychlorinated Biphenyls and Polychlorinated Naphthalenes. MDPI. [Link]

Sources

Technical Comparison Guide: UV-Vis & Electronic Properties of 2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Steric-Electronic Conflict

This guide provides a technical analysis of 2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl , a specialized biaryl scaffold often utilized as a synthesis intermediate for sartans, OLED dopants, and agrochemicals.

Unlike standard planar biphenyls, this molecule exhibits a unique "Steric-Electronic Conflict" . The ortho-bromine atom forces the two phenyl rings into a non-planar dihedral angle (approx. 50–60°), significantly disrupting


-conjugation. However, the para-methyl and para'-fluoro substituents attempt to restore electronic communication through hyperconjugation and mesomeric effects.

Key Takeaway: The UV-Vis spectrum of this molecule is defined by a hypsochromic shift (blue shift) relative to unsubstituted biphenyl, driven by steric inhibition of resonance, yet modulated by a minor bathochromic contribution from the 4/4'-substituents.

Comparative Spectral Analysis

To understand the optical performance of this compound, we must compare it against its structural components.[1] The following data synthesizes experimental baselines with predictive modeling based on substituent additivity rules.

Table 1: Comparative UV-Vis Absorption Data (Acetonitrile, 25°C)
Compound

(nm)

(

)
Electronic CharacterStructural Conformation
Biphenyl (Reference) 248 (K-band)~18,000Fully ConjugatedPlanar (in solution, dynamic)
2-Bromobiphenyl ~230 (Shoulder)~9,500Sterically HinderedTwisted (~55° dihedral angle)
4-Methyl-4'-fluorobiphenyl 255~21,000Electronically EnhancedPlanar / Highly Conjugated
Target: this compound 238–242 (Predicted)~11,000 Partial Conjugation Twisted (Steric Dominance)
Mechanistic Insight[2]
  • The Ortho-Effect (Steric Dominance): The Van der Waals radius of the Bromine atom (1.85 Å) at the C2 position physically clashes with the ortho-hydrogens of the adjacent ring. This forces the molecule to rotate around the C1-C1' bond to relieve strain.

  • Loss of Planarity: This rotation breaks the overlap of

    
    -orbitals between the rings. Consequently, the intense K-band (typical of conjugated biphenyls at 248 nm) collapses and shifts to a lower wavelength (Blue Shift).
    
  • Substituent Modulation:

    • 4-Methyl (EDG): Donates electron density via hyperconjugation, slightly lowering the energy of the

      
       transition (Red Shift).
      
    • 4'-Fluoro (EWG/EDG): Inductively withdrawing but resonance donating. In biphenyls, it typically adds fine vibrational structure and a minor intensity boost.

    • Net Result: The electronic boosters (Me/F) cannot overcome the steric break caused by Br. The spectrum resembles 2-bromobiphenyl more than the planar analogs.

Self-Validating Experimental Protocol

Objective: Accurate determination of


 and molar extinction coefficient (

) while correcting for solvent cutoff and aggregation artifacts.
Reagents & Equipment[2]
  • Analyte: this compound (>98% purity, HPLC grade).

  • Solvent: Acetonitrile (UV-Grade, Cutoff <190 nm). Note: Avoid Acetone or Toluene due to high UV cutoff.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

Step-by-Step Workflow
  • Baseline Correction (The "Blank"):

    • Fill two matched quartz cuvettes (1 cm pathlength) with pure Acetonitrile.

    • Run a baseline scan (200–400 nm).[2] Ensure the baseline is flat (

      
       Abs).
      
  • Stock Solution Preparation (Gravimetric):

    • Weigh 5.0 mg of the target molecule into a 25 mL volumetric flask.

    • Dissolve in Acetonitrile and sonicate for 2 minutes to ensure complete homogeneity.

    • Concentration Calculation:

      
      .
      
  • Serial Dilution (The Linearity Check):

    • Prepare three working standards:

      • Std A: 1 mL Stock + 9 mL Solvent (

        
        )
        
      • Std B: 1 mL Std A + 9 mL Solvent (

        
        ) — Target Range
        
      • Std C: 5 mL Std B + 5 mL Solvent (

        
        )
        
    • Validation Rule: The absorbance at

      
       for Std B should be between 0.6 and 0.8. If >1.5, use Std C.
      
  • Measurement & Analysis:

    • Scan Std B from 200 to 400 nm (Scan speed: Medium; Slit width: 1 nm).

    • Identify

      
      .[1][3]
      
    • Calculate

      
       using Beer-Lambert Law: 
      
      
      
      .

Synthesis & Structural Pathway

Understanding the origin of the molecule validates the presence of the halogen substituents. The standard synthesis involves a Suzuki-Miyaura Cross-Coupling designed to install the biaryl bond despite the steric hindrance of the bromine.

SynthesisPathway A 2-Bromo-4-methyl phenylboronic acid Cat Pd(PPh3)4 / K2CO3 Solvent: Toluene/H2O A->Cat B 1-Bromo-4-fluorobenzene B->Cat Inter Oxidative Addition & Transmetallation Cat->Inter 100°C, 12h Prod 2-Bromo-4'-fluoro- 4-methyl-1,1'-biphenyl Inter->Prod Reductive Elimination Note Note: 2-Br position induces steric twist Prod->Note

Figure 1: Suzuki-Miyaura synthesis pathway. The steric bulk of the ortho-bromine requires elevated temperatures and robust palladium catalysts to ensure efficient coupling.

Visualizing the Steric-Electronic Interaction

The following diagram illustrates the competing forces that define the molecule's UV-Vis profile.

StericElectronic Br 2-Bromo Group (Steric Bulk) Twist Ring Twist (~55° Dihedral Angle) Br->Twist Forces Rotation Conj Pi-Conjugation (Orbital Overlap) Twist->Conj Disrupts Spec UV-Vis Spectrum Blue Shift (Hypsochromic) Conj->Spec Determines Subs 4-Me & 4'-F Groups (Electronic Donors) Subs->Conj Attempts to Restore

Figure 2: Logical flow of substituent effects. The red arrow indicates the dominant steric disruption by Bromine, which overrides the electronic stabilization from Methyl and Fluorine groups.

References

  • NIST Chemistry WebBook. 1,1'-Biphenyl, 2-bromo- (CAS: 2052-07-5) Spectral Data. National Institute of Standards and Technology.[4] [Link]

  • PubChem. 4'-Fluoro-4-methylbiphenyl Compound Summary. National Library of Medicine. [Link]

  • RSC Publishing. Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents.[5] Organic & Biomolecular Chemistry.[5][6] [Link]

Sources

Safety Operating Guide

2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper chemical waste management is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. In drug development and materials science, halogenated biphenyls like 2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl are invaluable building blocks for cross-coupling reactions (e.g., Suzuki-Miyaura). However, the very halogens that make them synthetically useful—bromine and fluorine—transform their disposal into a critical logistical challenge.

As a Senior Application Scientist, I have designed this comprehensive guide to provide you with self-validating, field-proven protocols for the safe handling, segregation, and disposal of this specific halogenated compound.

Chemical Profiling & Hazard Assessment

Before executing any disposal protocol, you must understand the physiochemical nature of the waste. This compound contains both a heavy halogen (bromine) and a highly electronegative halogen (fluorine). This dual-halogenation strictly dictates its waste classification.

Table 1: Quantitative Chemical & Waste Profile

ParameterSpecification
Compound Name This compound
CAS Registry Number 2404733-84-0[1]
Molecular Formula C₁₃H₁₀BrF[1]
Waste Classification Halogenated Organic Waste[2]
Incompatibilities Strong oxidizers, alkali metals, non-halogenated streams[3]
Approved Disposal Route High-Temperature Incineration with Caustic Scrubbing[4]

The Science of Segregation: Why Halogens Matter

A critical error in laboratory waste management is the commingling of halogenated and non-halogenated organic wastes. You must maintain a strict Halogenated Organic Waste stream for this compound[2].

  • The Causality of Segregation: Non-halogenated waste is frequently recycled via fuel blending for energy recovery because it burns cleanly. Conversely, halogenated compounds suppress combustion. When incinerated at standard temperatures, compounds containing bromine and fluorine can generate highly toxic polyhalogenated dibenzo-p-dioxins (PHDDs) and dibenzofurans (PHDFs)[4].

  • The Economic & Safety Impact: Mixing even a small amount of this compound into a non-halogenated waste carboy ruins the entire container for fuel blending, exponentially increasing disposal costs and creating severe safety hazards during processing[3].

Operational Safety & Handling Protocol

To ensure a self-validating safety system, execute the following handling protocol before generating or transferring waste:

  • Engineering Controls: Operate exclusively within a certified chemical fume hood with a verified face velocity of 80–120 feet per minute (fpm).

  • Personal Protective Equipment (PPE): Don chemical-resistant gloves (Nitrile or Viton®), a flame-resistant lab coat, and ANSI-approved splash goggles.

  • Handling Mechanics: Use anti-static spatulas when transferring the solid to prevent the aerosolization of fine, halogenated particulates.

  • Decontamination: Wipe down all spatulas, balances, and hood surfaces with a compatible solvent (e.g., isopropanol). Crucial Step: The contaminated wipes must also be disposed of as halogenated solid waste, not regular lab trash.

Step-by-Step Disposal Procedure

The Environmental Protection Agency (EPA) mandates a strict "cradle-to-grave" tracking system for hazardous waste[5]. Follow this workflow to ensure total compliance:

Step 1: Primary Containerization

  • Transfer the waste (whether in solid form or dissolved in a reaction solvent) into a high-density polyethylene (HDPE) or PTFE-lined amber glass container[2].

  • Expert Insight: Halogenated organics can leach or degrade low-density plastics over time. Always verify container compatibility.

Step 2: Headspace Management

  • If the waste is in a liquid solution, fill the container to no more than 80% capacity.

  • Expert Insight: Leaving 20% headspace accommodates vapor expansion caused by ambient temperature fluctuations, preventing catastrophic container rupture[2].

Step 3: Regulatory Labeling

  • Affix a standardized "Hazardous Waste" label immediately upon placing the first drop or grain of waste into the container[2].

  • Explicitly write the full name: "this compound". Check the "Halogenated" and "Toxic" hazard boxes. Never use chemical formulas or shorthand abbreviations.

Step 4: Secondary Containment & SAA Storage

  • Place the sealed container in a chemically compatible secondary containment tray within your designated Satellite Accumulation Area (SAA)[2].

  • Expert Insight: Secondary containment captures primary container failures, preventing environmental release and dangerous cross-contamination with incompatible bases or oxidizers stored nearby.

Step 5: EHS Manifesting & Transfer

  • Submit a waste pickup request to your Environmental Health and Safety (EHS) department before reaching your regulatory volume limit or the 90/180-day accumulation time limit[5].

Emergency Spill Response Protocol

In the event of an accidental release of this compound:

  • Isolate: Evacuate personnel from the immediate vicinity and ensure the fume hood sash is lowered to maximize exhaust draw.

  • Contain: If the material is solid, lightly dampen it with a compatible solvent (or use a damp absorbent pad) to prevent toxic dust generation during cleanup.

  • Collect: Sweep the material using non-sparking tools, place it into a heavy-duty hazardous waste bag, and seal it tightly. Label the bag explicitly as "Spill Debris: Halogenated Organic Waste."

Mandatory Visualization: Disposal Workflow

HalogenatedWasteWorkflow Gen 1. Waste Generation (this compound) Seg 2. Waste Segregation (Halogenated Stream Only) Gen->Seg Identify Halogens (Br, F) Cont 3. Containerization & Labeling (HDPE / PTFE-lined Glass) Seg->Cont Prevent Commingling Store 4. Satellite Accumulation (Secondary Containment) Cont->Store Secure Lid & Log EHS 5. EHS Manifesting & Pickup Request Store->EHS < 180 Days Limit Inc 6. High-Temp Incineration (>1100°C + Caustic Scrubbing) EHS->Inc Cradle-to-Grave Transfer

Workflow for the segregation, storage, and incineration of halogenated organic waste.

References

  • Reagentia. "2-Bromo-4-fluoro-4'-methyl-1,1'-biphenyl Product Specifications & CAS Registry". Available at:[Link]

  • University of Nevada, Reno (UNR) Environmental Health & Safety. "Chemical Waste Procedures and Segregation Guidelines". Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". Available at:[Link]

  • Western Kentucky University (WKU) Environmental Health & Safety. "Hazardous & Regulated Waste Management Guide". Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste: Cradle-to-Grave Management". Available at:[Link]

Sources

Personal protective equipment for handling 2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth operational and safety framework for handling 2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl requires a mechanistic understanding of its chemical properties. As a polyhalogenated biphenyl derivative frequently utilized in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug development, this compound presents specific toxicological and logistical challenges.

The biphenyl core drives extreme lipophilicity (high logP), allowing the molecule to bypass aqueous biological barriers and partition rapidly into the lipid-rich stratum corneum of the skin ([1]). Concurrently, the halogen substituents (bromine and fluorine) act as reactive sites that can induce severe eye damage, skin sensitization, and acute respiratory tract irritation upon inhalation of fine powders or aerosols ([2]).

To ensure absolute safety and operational integrity, the following protocols establish a self-validating system for personal protective equipment (PPE) selection, handling, and disposal.

Quantitative PPE Specification Matrix

The selection of PPE is not arbitrary; it is dictated by the physical state of the compound and the solvent vehicle used during synthesis.

PPE CategorySpecificationQuantitative Metric / StandardMechanistic Rationale
Hand Protection (Solid State) Heavy-duty Nitrile (Double-gloved)Thickness > 0.11 mm; Breakthrough > 480 minThe dense NBR (nitrile butadiene rubber) matrix resists the permeation of pure, dry lipophilic solids.
Hand Protection (In Solution) Fluoroelastomer (Viton) or PVABreakthrough > 240 min for DCM/THFNon-polar and chlorinated solvents rapidly degrade nitrile (<10 mins). Viton prevents solvent-mediated permeation of the biphenyl core ([3]).
Respiratory / Ventilation Fume Hood / Vented Balance EnclosureMin. Face Velocity: 0.5 m/s (100 fpm)Prevents the inhalation of respiratory-irritating aerosols and volatile solvent vapors[2].
Eye Protection Chemical Splash GogglesEN 166 / ANSI Z87.1 compliantForms a complete orbital seal to protect against severe corneal damage from micro-dust or solvent splashes[1].
Body Protection Flame-Retardant Lab Coat100% Cotton or NomexPrevents dermal accumulation of persistent halogenated dust. Synthetic blends (polyester) must be avoided as they can melt into the skin during a solvent fire.

Operational Workflow: Step-by-Step Methodology

Every phase of handling this compound must include built-in validation checks to prevent exposure.

Phase 1: Pre-Operation Assessment

  • Ventilation Verification: Activate the fume hood and check the digital airflow monitor.

    • Self-Validation Check: Ensure the face velocity reads ≥0.5 m/s. If the monitor is absent, tape a Kimwipe strip to the sash; it must be pulled inward at a steady 45-degree angle.

  • Glove Integrity Testing: Inspect all gloves for micro-tears.

    • Self-Validation Check: Perform a pneumatic leak test by trapping air inside the Viton/PVA glove, twisting the cuff, and squeezing. Discard if any pressure loss is detected.

  • Workspace Preparation: Pre-label all reaction flasks and a dedicated "Halogenated Organic Waste" container. Clear the hood of unnecessary clutter to maintain laminar airflow.

Phase 2: Solid State Handling & Weighing

  • Don Solid-State PPE: Equip double-layered nitrile gloves, splash goggles, and a closed-cuff lab coat.

  • Static Mitigation: Halogenated powders often carry static charges, causing them to aerosolize or cling to surfaces. Use an anti-static gun (Zerostat) on the weigh boat and use a grounded, static-free stainless steel spatula.

  • Weighing: Weigh the compound inside a vented balance enclosure or a draft-shielded analytical balance.

  • Transfer: Transfer the solid directly into the reaction vessel and seal it with a septum before moving it to the main fume hood.

    • Self-Validation Check: Wipe the exterior of the sealed reaction vessel with an ethanol-dampened Kimwipe to ensure zero external contamination before transport.

Phase 3: Solution Preparation & Cross-Coupling Integration

  • Upgrade PPE: The moment chlorinated solvents (e.g., Dichloromethane) or ethereal solvents (e.g., Tetrahydrofuran) are introduced to the fume hood, remove the outer nitrile glove and don Viton or PVA gloves[3].

  • Solvent Addition: Inject the solvent into the sealed reaction vessel via a syringe through the septum. This closed-system approach prevents the aerosolization of the now highly-permeable solvated biphenyl.

  • Reaction Execution: Lower the fume hood sash to the lowest operational level (typically <18 inches) to provide a physical blast and splash barrier.

Spill Response & Disposal Plan

Halogenated aromatics are environmentally persistent and highly toxic to aquatic life. Their disposal requires strict adherence to chemical segregation laws to prevent catastrophic secondary reactions during waste processing ([4]).

Emergency Spill Protocol

  • Isolate: Immediately evacuate non-essential personnel from the spill radius. If the spill occurs outside the fume hood, don a half-mask respirator with an ABEK/P3 filter cartridge.

  • Contain & Absorb: Do not sweep dry powders, as this generates toxic dust. Cover solid spills with a damp, inert absorbent (e.g., sand or vermiculite). For solvated spills, deploy a chemical spill pad rated for aggressive organics.

  • Collect: Use non-sparking polypropylene tools to scoop the absorbed material into a heavy-duty hazardous waste bag.

  • Decontaminate: Wash the affected surface with a 5% alkaline detergent solution or ethanol. This mobilizes the residual lipophilic biphenyl. Follow with a standard soap and water rinse.

Halogenated Waste Disposal Plan

  • Segregation: Route all reaction mixtures, contaminated gloves, and spill cleanup materials exclusively into a carboy explicitly labeled "Halogenated Organic Waste."

  • Mechanistic Causality for Segregation: Never mix halogenated biphenyls with standard non-halogenated waste. Non-halogenated waste is often incinerated at lower temperatures. If this compound is incinerated below 1100°C, incomplete combustion triggers the formation of highly toxic polychlorinated/polybrominated dibenzodioxins and dibenzofurans[4].

  • Final Routing: Ensure the segregated waste is routed to a specialized high-temperature hazardous waste incinerator equipped with alkaline scrubbers to neutralize the resulting hydrobromic and hydrofluoric acid gas emissions.

Safety & Operational Workflow Visualization

PPE_Workflow Assess Hazard Assessment (Lipophilic Halogenated Aromatic) SolidPPE Solid Handling PPE (Nitrile >0.11mm, N95/P3) Assess->SolidPPE Pure Solid SolventPPE Solution Handling PPE (Viton/PVA Gloves, ABEK Filter) Assess->SolventPPE In Solvent (e.g., DCM) Hood Fume Hood Operation (Face Velocity: 0.5 m/s) SolidPPE->Hood SolventPPE->Hood Spill Spill or Exposure? Hood->Spill Emergency Emergency Response (Isolate, Absorb, Report) Spill->Emergency Yes Disposal Halogenated Waste Disposal (Incineration >1100°C) Spill->Disposal No Emergency->Disposal

Workflow for PPE selection, handling, and disposal of halogenated biphenyls.

References

  • Health Effects of Chemical Exposure Source: Division of Research Safety - University of Illinois URL:[Link]

  • Glove permeation of chemicals: The state of the art of current practice Source: CDC Stacks / Ansell Chemical Resistance Guide URL:[Link]

  • Best Available Techniques (BAT) Reference Document for the Manufacture of Organic Fine Chemicals Source: European Commission URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.